Comprehensive Structural Elucidation and Weight Analysis of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
The following technical guide details the molecular architecture, weight analysis, and structural elucidation protocols for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS 1503759-88-3). Executive Summary 3-{[(5-Hydro...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular architecture, weight analysis, and structural elucidation protocols for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS 1503759-88-3).
Executive Summary
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (C₁₂H₁₉NO₂) is a secondary amine derivative characterized by a phenolic core linked via a methylene bridge to a functionalized pentyl chain. Structurally, it serves as a critical pharmacophore scaffold, mimicking the catecholamine binding motif found in adrenergic and dopaminergic ligands.
This guide provides a definitive reference for the physiochemical characterization of this compound. It moves beyond basic identification to establish a rigorous analytical framework, integrating High-Resolution Mass Spectrometry (HRMS) fragmentation logic and Nuclear Magnetic Resonance (NMR) connectivity assignments.
The molecule consists of two distinct domains coupled by a secondary amine:
Aromatic Domain: A 3-hydroxybenzyl moiety (phenol ring with a meta-aminomethyl substituent).
Aliphatic Domain: A 5-hydroxypentan-2-yl chain. This chain introduces a chiral center at C2' , creating enantiomeric potential (R/S), though often synthesized as a racemate in non-stereoselective routes.
Property
Value
Notes
IUPAC Name
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
CAS Number
1503759-88-3
Molecular Formula
C₁₂H₁₉NO₂
Molecular Weight
209.28 g/mol
Average Mass
Monoisotopic Mass
209.1416 g/mol
Calculated for [M]
Exact Mass
209.141579 Da
pKa (Predicted)
~9.8 (Amine), ~9.9 (Phenol)
Zwitterionic character at neutral pH
LogP (Predicted)
1.2 – 1.5
Moderate lipophilicity
Stereochemistry
The C2 position of the pentyl chain is a stereogenic center.
Connectivity: The nitrogen is bonded to the C2 carbon, which is also bonded to a methyl group (C1), a propyl-alcohol chain (C3-C5), and a hydrogen atom.
Implication: Analytical methods (Chiral HPLC) must be employed if enantiopurity is a critical quality attribute (CQA).
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to accurate impurity analysis. The most robust route utilizes reductive amination , minimizing byproduct formation compared to direct alkylation.
Detection: UV at 274 nm (characteristic of phenol) and 210 nm (amide/amine backbone).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Phenol/Amine NMR shifts).
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Basis for Benzyl cleavage mechanisms).
PubChem . (2025).[1] Compound Summary for C12H19NO2 Analogues. National Library of Medicine. Retrieved from [Link]
Predicted biological activity and pharmacophore modeling of phenolic amines
An In-Depth Technical Guide to the Predicted Biological Activity and Pharmacophore Modeling of Phenolic Amines The Therapeutic Promise of Phenolic Amines: An In-Silico Perspective Phenolic amines, a diverse class of orga...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Predicted Biological Activity and Pharmacophore Modeling of Phenolic Amines
The Therapeutic Promise of Phenolic Amines: An In-Silico Perspective
Phenolic amines, a diverse class of organic compounds characterized by a phenol ring and an amine functional group, represent a rich scaffold for drug discovery. Found in both natural products and synthetic molecules, they exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and neuromodulatory effects.[1][2][3][4] Their structural motifs allow them to interact with a variety of biological targets, such as enzymes and G-protein-coupled receptors (GPCRs), making them prime candidates for therapeutic development.[5][6][7][8] The core challenge lies in efficiently navigating the vast chemical space of possible phenolic amine derivatives to identify potent and selective modulators for specific targets.
This is where in-silico drug discovery techniques, particularly pharmacophore modeling, become indispensable.[9][10][11] By abstracting the essential molecular features required for biological activity, pharmacophore modeling provides a rational framework to guide the design and screening of novel compounds, significantly reducing the time and cost associated with traditional drug discovery pipelines.[9][12][13] This guide, intended for researchers and drug development professionals, provides a technical overview of the principles, workflows, and practical applications of pharmacophore modeling for predicting and validating the biological activity of phenolic amines.
Foundational Principles of Pharmacophore Modeling
A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response.[14][15] It is not a real molecule but rather a model that encodes the key interaction points.
Key Pharmacophoric Features:
These features are generalized representations of chemical functionalities:[15][16]
Hydrogen Bond Acceptor (HBA): A Lewis base capable of accepting a hydrogen bond.
Hydrogen Bond Donor (HBD): A Lewis acid capable of donating a hydrogen bond.
Hydrophobic (H): A region of non-polar character that can engage in van der Waals interactions.
Aromatic Ring (AR): A planar, cyclic, conjugated system that can participate in π-π stacking.
Positive Ionizable (PI): A group that is likely to be positively charged at physiological pH.
Negative Ionizable (NI): A group that is likely to be negatively charged at physiological pH.
The power of a pharmacophore model lies in its ability to transcend specific chemical scaffolds and identify functionally similar molecules, even if they are structurally diverse.
Ligand-Based vs. Structure-Based Approaches: A Causal Analysis
The choice between ligand-based and structure-based pharmacophore modeling is dictated by the available data and represents a critical decision point in the discovery workflow.
Ligand-Based Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active molecules is available.[14] The underlying principle is that molecules binding to the same target with a similar mechanism share common chemical features arranged in a specific 3D geometry. The algorithm superimposes conformations of active molecules to find this common arrangement.[17] The causality here is direct: the observed biological activity of a set of ligands is assumed to be caused by a shared set of molecular features.
Structure-Based Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based model can be generated.[14][18] This method directly maps the essential interaction points within the active site.[17] The rationale is that the protein's binding pocket geometry and chemical environment dictate the necessary features for a ligand to bind with high affinity. This approach is often considered more accurate as it is derived from the actual target, not inferred from ligands.[19]
The logical flow for choosing a method is depicted below.
Figure 1: Decision workflow for selecting a pharmacophore modeling approach.
A Step-by-Step Workflow for Pharmacophore-Based Virtual Screening
Virtual screening is a computational technique that uses a pharmacophore model to search large chemical databases for potential new active compounds.[12][13][20] The process is a funnel, starting with millions of compounds and narrowing down to a few promising hits for experimental validation.
Figure 2: The three-phase workflow for pharmacophore-based virtual screening.
Phase 1: Hypothesis Generation
Experimental Protocol: Ligand-Based Pharmacophore Generation
This protocol outlines the steps using a common software package like Schrödinger Maestro or Discovery Studio.
Data Compilation:
Assemble a training set of at least 15-20 structurally diverse phenolic amines with known high activity against the target.
Assemble a corresponding set of inactive molecules (decoys).
Ligand Preparation:
Import structures into the workspace.
Use a tool like LigPrep to generate low-energy 3D conformations, correct protonation states (typically for pH 7.4), and enumerate stereoisomers. This step is critical as the quality of conformations directly impacts model quality.[21]
Model Generation:
Launch the pharmacophore hypothesis generation tool (e.g., Phase in Maestro).[21]
Define the active and inactive sets.
Specify the number and types of pharmacophoric features to be considered (e.g., 1 HBD, 2 HBA, 1 AR).
The software will align the active compounds and identify common pharmacophore hypotheses that are absent in the inactive set.[17][22]
Model Selection:
Analyze the generated hypotheses. The best models are those that match the most active ligands while excluding the inactives.
Evaluate survival scores, which rank hypotheses based on alignment, vector scores, and volume scores.[23]
Download the target protein structure (e.g., PDB ID) complexed with a ligand.[22]
Use a protein preparation wizard (e.g., in Maestro) to add hydrogens, remove water molecules beyond 5 Å from the ligand, fill in missing side chains, and perform a restrained energy minimization to relieve steric clashes.[24]
Active Site Identification:
Define the binding site based on the co-crystallized ligand.
Hypothesis Generation:
Use a tool like e-Pharmacophores (Schrödinger) or LigandScout to automatically generate a pharmacophore hypothesis based on the protein-ligand interactions observed in the binding site.[19][24] The software identifies features like H-bonds, hydrophobic contacts, and ionic interactions.
Refinement (Optional but Recommended):
Manually inspect the generated hypothesis. Add or remove features based on expert knowledge of the target's mechanism. For instance, if a specific water-mediated hydrogen bond is known to be crucial, it can be explicitly added.
Phase 2: Model Validation
A pharmacophore model is a hypothesis that must be rigorously validated before use. The goal is to ensure it can distinguish active compounds from inactive ones with high accuracy.[17]
Experimental Protocol: Pharmacophore Model Validation
Test Set Preparation:
Compile a test set of known active and inactive compounds that were not used in the model generation (the training set).
Embed the active compounds within a much larger set of decoy molecules (e.g., 100 decoys per active). Decoys should be physically similar (e.g., molecular weight, logP) but topologically distinct.
Screening the Test Set:
Use the generated pharmacophore hypothesis to screen the combined test set.
Performance Analysis:
Calculate key validation metrics:
Enrichment Factor (EF): Measures how many more actives are found in a small fraction of the ranked database compared to a random selection.
Goodness of Hit (GH) Score: A metric ranging from 0 (null model) to 1 (ideal model) that combines the percentage of actives found with an enrichment score. A GH score > 0.7 is generally considered a good model.[25]
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) indicates the model's predictive power, with 1.0 being a perfect classifier and 0.5 being random.
Predicting Drug-Likeness: ADMET Profiling of Phenolic Amine Hits
Identifying a potent hit is only the first step. A successful drug must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[26][27] Predicting these properties in silico allows for the early de-selection of compounds likely to fail in later development stages, saving significant time and resources.[28][29]
The Critical Role of ADMET:
Absorption: How the drug enters the bloodstream.
Distribution: How the drug spreads throughout the body's tissues.
Metabolism: How the body chemically modifies the drug.
Excretion: How the drug is eliminated from the body.
Toxicity: The potential for the drug to cause harmful effects.[27]
Experimental Protocol: In-Silico ADMET Prediction
Select Hit Compounds: Choose the top-ranked hits from the virtual screen based on their fitness scores.
Use Prediction Software: Utilize web servers or software (e.g., pkCSM, SwissADME, ADMETlab, ADMET Predictor®) to calculate key properties.[26][30]
Analyze Key Parameters:
Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential for oral absorption. The rules are: Molecular weight < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.[30]
Aqueous Solubility (LogS): Poor solubility can lead to poor absorption.
Blood-Brain Barrier (BBB) Permeability: Crucial for CNS-targeting drugs.
CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.
Hepatotoxicity: Predicts potential for liver damage.
Mutagenicity (Ames test): Predicts the potential to cause genetic mutations.[31]
Data Presentation: Comparative ADMET Profiles
Summarize the predicted properties in a table to facilitate direct comparison and selection of the most promising candidates for synthesis and experimental testing.
Compound ID
MW (Da)
LogP
HBD
HBA
LogS
BBB Permeant?
Hepatotoxic?
Ames Toxic?
Hit-01
345.4
2.8
2
4
-3.1
Yes
No
No
Hit-02
480.6
4.5
4
6
-4.5
Yes
Yes
No
Hit-03
298.3
1.5
1
3
-2.5
No
No
No
Control
310.2
2.1
2
3
-2.8
Yes
No
No
Bridging the Gap: From In-Silico Prediction to Experimental Validation
Computational predictions are powerful but must always be confirmed through experimental validation.[32][33] The in-silico workflow serves to prioritize compounds, increasing the probability of success in the lab.
A General Framework for In-Vitro Validation:
Compound Acquisition: Synthesize or purchase the top 3-5 candidates identified from the in-silico workflow.
Primary Assay (Target Engagement):
For enzyme targets, perform an enzyme inhibition assay to determine the IC₅₀ (half-maximal inhibitory concentration) of each compound.
For receptor targets, conduct a radioligand binding assay to determine the Kᵢ (inhibition constant).
Secondary Assay (Functional Activity):
Use a cell-based assay to confirm that target engagement translates to a functional cellular response (e.g., measuring downstream signaling molecules, assessing cell viability).
Correlation Analysis:
Compare the experimental results (e.g., IC₅₀) with the in-silico predictions (e.g., docking score, pharmacophore fitness score). A strong correlation validates the computational model and increases confidence in its predictive power for future screening efforts.
Literature review on 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol derivatives
The following technical guide provides an in-depth analysis of the 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol scaffold. This document is structured for medicinal chemists and process scientists, focusing on synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol scaffold. This document is structured for medicinal chemists and process scientists, focusing on synthetic routes, structural utility in GPCR ligand design, and handling protocols.
A Versatile Pharmacophore for Adrenergic and Muscarinic Receptor Ligand Design
Executive Summary & Structural Logic
The compound 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS 1503759-88-3) represents a high-value "privileged structure" in drug discovery. It combines a 3-hydroxybenzylamine "warhead" (mimicking the catecholamine motif found in norepinephrine) with a flexible hydroxyalkyl tail .
This specific scaffold is strategically designed for:
GPCR Targeting: The 3-phenol and secondary amine form the core pharmacophore for binding to
-adrenergic and muscarinic receptors.
Fragment-Based Drug Discovery (FBDD): The terminal hydroxyl group on the pentyl chain serves as a "solvent-front" handle, allowing chemists to attach lipophilic biphenyls or heterocycles to probe secondary binding pockets (allosteric sites) without disrupting the primary orthosteric binding.
Chirality: The C2-position of the pentyl chain is chiral. The (R)- and (S)- enantiomers often exhibit >100-fold differences in receptor affinity, making asymmetric synthesis critical.
The synthesis of this scaffold requires precise control to prevent over-alkylation of the amine and oxidation of the phenol. The industry-standard approach utilizes Reductive Amination , which offers the highest atom economy and yield.
Retrosynthetic Analysis
The molecule is disconnected at the C-N bond between the benzyl linker and the aliphatic chain.
Fragment A: 3-Hydroxybenzaldehyde (commercially available).
Fragment B: 4-Aminopentan-1-ol (also known as 5-hydroxy-2-pentylamine).
Validated Protocol: Reductive Amination
Note: This protocol assumes the use of a protecting group on the phenol if high purity is required, though direct synthesis is possible.
Reagents:
3-Hydroxybenzaldehyde (1.0 equiv)
4-Aminopentan-1-ol (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (catalytic)
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Workflow:
Imine Formation: Charge a reaction vessel with 3-hydroxybenzaldehyde and 4-aminopentan-1-ol in DCE. Add catalytic acetic acid to adjust pH to ~5–6. Stir at room temperature for 2 hours. Checkpoint: Monitor consumption of aldehyde via TLC (formation of Schiff base).
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 30 minutes. (STAB is preferred over
to prevent reduction of the aldehyde before imine formation).
Quench: Stir overnight at ambient temperature. Quench with saturated
solution.
Workup: Extract with Ethyl Acetate (3x). The product is amphoteric; ensure the aqueous layer pH is ~9 to keep the amine deprotonated for extraction, but be cautious of phenol solubility (pKa ~10).
Purification: Flash column chromatography using DCM:MeOH:NH4OH (90:9:1).
Chiral Considerations
To synthesize the enantiopure (R)- or (S)- isomer, replace racemic 4-aminopentan-1-ol with chiral (R)-4-aminopentan-1-ol . This is typically derived from the reduction of chiral amino acids (e.g., glutamic acid derivatives) or enzymatic resolution of the amino-alcohol.
[M+H]+: 210.15 m/z.Fragmentation often shows loss of water (M-18) or cleavage of the benzyl amine bond (Tropylium ion, 107 m/z).
HPLC Purity
Column: C18 Reverse Phase.Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.Retention: Early eluter due to polarity/amine.
Experimental Workflow Visualization
The following diagram details the synthesis and purification workflow for the core scaffold.
Figure 2: Step-by-step reductive amination workflow for the synthesis of the title compound.
References
Sigma-Aldrich. 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol Product Specification.Link (Verified Source for CAS 1503759-88-3).
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link (Standard protocol for STAB reduction).
BldPharm. Building Block Catalog: 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol.[1][2][3]Link (Commercial availability and physical data).
Wisler, J. A., et al. (2018). "G Protein-Coupled Receptor Superfamily: Mechanisms of Signaling and Regulation." Annual Review of Biochemistry. (Contextual reference for GPCR ligand design).
Safety Data Sheet (SDS) and toxicity hazards of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
This technical guide provides a comprehensive safety and handling framework for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS 1503759-88-3). Note to Researchers: As a specialized pharmaceutical intermediate with lim...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive safety and handling framework for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS 1503759-88-3).
Note to Researchers: As a specialized pharmaceutical intermediate with limited public toxicological data, this guide employs Structure-Activity Relationship (SAR) analysis and High-Potency Active Pharmaceutical Ingredient (HPAPI) protocols to establish a conservative, maximum-safety baseline.
Chemical Identity & Physicochemical Profile
Understanding the molecular architecture is the first step in predicting hazard behavior. This compound features a phenol core linked to a secondary amine and an aliphatic alcohol tail.
Property
Detail
Chemical Name
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
CAS Number
1503759-88-3
Molecular Formula
C₁₃H₂₁NO₂
Molecular Weight
~223.31 g/mol
Physical State
Solid (Likely off-white to beige powder)
Solubility
Soluble in DMSO, Methanol; Limited solubility in water (pH dependent)
pKa (Predicted)
~9.5–10.5 (Amine), ~9.8–10.0 (Phenol)
Hazard Identification (GHS Classification)
Derived from functional group analysis (Phenol + Secondary Amine).
Signal Word:DANGER
Hazard Statements (Predictive)
H301/H302: Toxic/Harmful if swallowed (Phenol systemic toxicity).
H314: Causes severe skin burns and eye damage (Conservative classification due to phenolic/amine synergy).
H373: May cause damage to organs (CNS, Kidneys, Liver) through prolonged or repeated exposure.
The "Why" Behind the Hazards (Mechanistic Insight)
Phenolic Toxicity: Phenols are protoplasmic poisons. They denature proteins and can penetrate intact skin rapidly. Once absorbed, they cause uncoupling of oxidative phosphorylation and CNS depression.
Amine Corrosivity: The secondary amine group provides basicity, which can saponify fatty acids in cell membranes, enhancing the penetration of the phenol moiety.
Nitrosamine Risk: As a secondary amine, this compound can react with nitrosating agents (nitrites, nitrogen oxides) to form N-nitrosamines , a potent class of carcinogens.
Critical Safety Protocols & Engineering Controls
Containment Strategy
Treat this compound as an OEB 3 (Occupational Exposure Band) material (10–100 µg/m³) until specific potency data proves otherwise.
Primary Barrier: Weighing and handling must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .
Secondary Barrier: Use a spill tray to contain potential powder dispersion.
Decontamination: Surfaces should be cleaned with a surfactant-based cleaner followed by an alcohol wipe. Avoid bleach (hypochlorite) if possible to prevent chloramine formation, unless specifically required for deactivation.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for phenols.
Body Part
Required PPE
Rationale
Hands
Double-gloving: Inner Nitrile + Outer Neoprene or Laminated Film (e.g., Silver Shield).
Phenols can permeate nitrile; Neoprene offers superior resistance.
Eyes
Chemical Goggles + Face Shield.
Risk of irreversible corneal opacity from amine/phenol contact.
Respiratory
N95/P3 Particulate Respirator (if outside hood) or PAPR.
Prevention of dust inhalation and systemic absorption.[1]
Body
Tyvek® Lab Coat or Coveralls.
Prevent skin absorption via contaminated clothing.[2][3]
Emergency Response: The "PEG Protocol"
Crucial Expert Insight: Water solubility of substituted phenols is often poor. Washing a phenol burn with water alone can spread the chemical over a larger surface area without removing it, increasing absorption.
The Gold Standard:Polyethylene Glycol 300 or 400 (PEG 300/400) .
Mechanism: PEG acts as a solvent that solubilizes the phenol, pulling it out of the skin tissue more effectively than water.
First Aid Workflow
Skin Contact:
IMMEDIATELY wipe off excess chemical with a dry cloth (do not spread).
Swab the area with PEG 300/400 or a PEG/Ethanol (2:1) mixture for at least 15 minutes.
If PEG is unavailable, flush with massive amounts of water (shower) for >30 minutes.
Eye Contact:
Flush with water/saline for 15 minutes.[1] DO NOT use PEG in eyes.
Ingestion:
Do not induce vomiting (corrosive risk). Administer 1-2 glasses of water or milk to dilute.
Visualizations
Figure 1: Hazard Logic & Safety Decision Tree
This diagram illustrates the decision-making process for handling this specific compound based on its functional groups.
Caption: Functional group analysis driving specific safety protocols for Phenol-Amine intermediates.
A step-by-step visual guide for the "PEG Protocol" to be printed and posted in the lab.
Caption: Critical First Aid decision tree prioritizing PEG decontamination for phenolic compounds.
Storage & Stability
Temperature: Store at 2–8°C (Refrigerated). Amine-phenols are prone to oxidation (browning) upon air exposure.
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
Incompatibilities:
Strong Oxidizers: Risk of fire/explosion.
Acids: Will form salts (protonation of amine).
Acid Chlorides/Anhydrides: Rapid acylation.
Nitrosating Agents: Strict segregation required.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-(((5-Hydroxypentan-2-yl)amino)methyl)phenol (CAS 1503759-88-3). Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling Guidelines. Retrieved from [Link]
An In-depth Technical Guide to Receptor Binding Affinity Predictions for Novel Chemical Entities: A Case Study with 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Introduction: The Challenge of the Unknown In the vast landscape of chemical synthesis and drug discovery, researchers are frequently presented with novel chemical entities (NCEs) whose biological activities are yet to b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of the Unknown
In the vast landscape of chemical synthesis and drug discovery, researchers are frequently presented with novel chemical entities (NCEs) whose biological activities are yet to be elucidated. A prime example is the molecule 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol, a compound for which public domain data on specific receptor interactions is scarce[1]. The journey from a synthesized molecule to a potential therapeutic agent is arduous, and a critical first step is to identify its biological targets and quantify the strength of its interaction. This guide provides a comprehensive, technically-grounded framework for predicting and validating the receptor binding affinity of such novel compounds. We will use 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol as our representative NCE to illustrate a robust, multi-faceted approach that integrates computational predictions with gold-standard experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of characterizing novel small molecules.
Part 1: In Silico Prediction of Binding Affinity: A Computational First Pass
Before committing to resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective means to generate initial hypotheses about a compound's potential targets and binding affinity.[2][3] These in silico techniques are not merely predictive; they provide a foundational understanding of the potential molecular interactions that can guide subsequent experimental design.
Chapter 1.1: Target Identification: Where Does the Molecule Bind?
For an NCE with no known targets, the initial challenge is to identify potential protein partners. This can be approached through "reverse docking" or "target fishing," where the small molecule is computationally screened against a large library of protein structures. While a deep dive into target fishing is beyond the scope of this guide, it is a crucial first step that would precede the affinity prediction methods detailed below. For the purpose of this guide, let us assume that through preliminary screening, a hypothetical target, such as a G-protein-coupled receptor (GPCR), has been identified for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol.
Chapter 1.2: Molecular Docking: A Static Snapshot of Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[4][5] It is a cornerstone of structure-based drug design, allowing for the rapid evaluation of a ligand's fit within a protein's binding site.[6][7]
The "Why": The primary goal of molecular docking is to generate a "pose" – a specific conformation and orientation of the ligand – and to estimate the binding affinity using a scoring function.[6][7] This provides a static, yet insightful, first look at the potential interaction.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
Preparation of the Receptor:
Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This step is critical for ensuring the accuracy of the subsequent calculations.[8]
Preparation of the Ligand:
Generate a 3D conformation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol. This can be done using chemical drawing software and energy minimization algorithms.
Assign appropriate atom types and charges to the ligand.
Defining the Binding Site:
Identify the active site or binding pocket of the receptor. This can be based on the location of a co-crystallized native ligand or through computational pocket detection algorithms.
Define a "grid box" or "docking box" that encompasses this binding site, constraining the search space for the docking algorithm.[8]
Running the Docking Simulation:
Utilize a docking program (e.g., AutoDock, GOLD, FlexX) to systematically sample different conformations and orientations of the ligand within the defined binding site.[4][7]
The software's scoring function will evaluate each pose, estimating the binding free energy (often reported in kcal/mol).[6]
Analysis of Results:
Examine the top-ranked poses and their corresponding binding scores. A more negative binding energy generally indicates a stronger predicted interaction.[8][9]
Visualize the docked poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Caption: A streamlined workflow for a typical molecular docking experiment.
Chapter 1.3: Molecular Dynamics (MD) Simulations: Adding Motion to the Model
While docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing a more realistic and accurate assessment of binding affinity.[[“]][11]
The "Why": MD simulations can refine the initial docking poses and allow for the calculation of binding free energies that account for the flexibility of both the protein and the ligand, as well as the influence of solvent molecules.[[“]][12] This can significantly improve the accuracy of binding predictions.[[“]]
Conceptual Workflow: From Docking to Dynamic Refinement
System Setup: The best-ranked pose from molecular docking is used as the starting point. The protein-ligand complex is placed in a simulated box of water molecules and ions to mimic physiological conditions.
Simulation: The system's trajectory is calculated over time (typically nanoseconds to microseconds) by solving Newton's equations of motion for every atom.[11] This generates a "movie" of the molecular interactions.
Free Energy Calculation: Advanced computational techniques, such as Free Energy Perturbation (FEP) or Linear Interaction Energy (LIE), are applied to the simulation trajectory to calculate the binding free energy.[12][13] These methods provide a more rigorous estimation of binding affinity than docking scoring functions.
Caption: Conceptual flow from a static docked pose to a dynamic simulation for refined affinity prediction.
Part 2: Experimental Validation of Binding Affinity: Grounding Predictions in Reality
Computational predictions, no matter how sophisticated, must be validated through experimental assays. These in vitro techniques provide quantitative data on binding affinity and are essential for confirming or refuting in silico hypotheses.
Chapter 2.1: Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their sensitivity and robustness.[14] They directly measure the interaction between a radiolabeled ligand and a receptor.
The "Why": These assays allow for the determination of key parameters such as the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptors are occupied at equilibrium, and the inhibitor constant (Ki), which quantifies the affinity of a competing unlabeled ligand.[14]
A range of concentrations of the unlabeled test compound (3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol).[14]
Include control wells for:
Total binding: Radioligand and membranes only.
Non-specific binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.[16]
Incubation and Filtration:
Incubate the plate to allow the binding to reach equilibrium.[14][15]
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[14][15]
Wash the filters with ice-cold buffer to remove any unbound radioligand.[16]
Quantification and Data Analysis:
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[15][16]
Calculate specific binding by subtracting non-specific binding from total binding.[16]
Plot the specific binding as a function of the test compound's concentration to generate a competition curve.
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Caption: Workflow for a competitive radioligand binding assay.
Chapter 2.2: Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
Surface Plasmon Resonance (SPR) is an optical technique for monitoring molecular interactions in real-time without the need for labels.[17][18] It provides kinetic data (on- and off-rates) in addition to affinity data.
The "Why": SPR is highly valuable for characterizing the binding of small molecules to protein targets.[19] It allows for the determination of both the association rate (ka) and the dissociation rate (kd) of the binding event, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Experimental Protocol: Small Molecule-Protein Interaction using SPR
Immobilization of the Target:
The target protein is immobilized onto the surface of a sensor chip.[17][18] This is a critical step, and the immobilization strategy should be chosen to ensure the protein remains active.[20]
Sample Injection and Binding Measurement:
A solution containing the small molecule (3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol), referred to as the analyte, is flowed over the sensor chip surface.[17][19]
Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected by the SPR instrument and measured in resonance units (RU).[18]
A range of analyte concentrations is injected to obtain a full kinetic profile.
Dissociation Phase:
After the injection of the analyte, a buffer is flowed over the chip, and the dissociation of the analyte from the protein is monitored as a decrease in the RU signal.
Regeneration:
If necessary, a regeneration solution is injected to remove any remaining bound analyte from the sensor surface, preparing it for the next injection.
Data Analysis:
The resulting sensorgrams (plots of RU versus time) are fitted to various binding models to extract the kinetic rate constants (ka and kd).
The equilibrium dissociation constant (KD) is then calculated from these rates.
Part 3: Data Synthesis and Interpretation
The true power of this comprehensive approach lies in the integration of computational and experimental data. Each method has its strengths and weaknesses, and a consensus view provides the most reliable assessment of a compound's binding affinity.[3][21]
Chapter 3.1: Integrating Computational and Experimental Data
Correlation: Do the computational predictions rank-order a series of compounds similarly to the experimental results? While the absolute values of binding energy (kcal/mol) from docking/MD may not perfectly match the free energy derived from experimental Ki or KD values, a strong correlation is a good indicator of a predictive computational model.[22][23]
Hypothesis Generation and Testing: Computational models can provide structural hypotheses for why a compound binds with a certain affinity (e.g., a key hydrogen bond). These hypotheses can then be tested experimentally, for instance, by mutating the predicted interacting residue in the protein and re-measuring the binding affinity.
Discrepancies: When computational and experimental results differ significantly, it can be highly informative. It may point to inaccuracies in the computational model (e.g., incorrect protonation states), or it could suggest complex biological phenomena not captured by the in vitro assay (e.g., the importance of allosteric effects).
Chapter 3.2: Case Study Data Presentation
To effectively communicate the findings for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol, the quantitative data should be summarized in a clear, structured format.
Table 1: Hypothetical Binding Affinity Data for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol against Target-X
Method
Parameter
Result
Notes
Computational
Molecular Docking
Binding Energy (kcal/mol)
-8.5
Top-ranked pose shows a key hydrogen bond with ASN-112.
MD Simulation
Binding Free Energy (ΔG, kcal/mol)
-9.2 ± 0.8
The ligand remains stable in the binding pocket over a 200 ns simulation.
Experimental
Radioligand Assay
Ki (nM)
75 nM
Competitive assay against a known radioligand.
Surface Plasmon Resonance
KD (nM)
92 nM
Determined from kinetic rate constants (ka and kd).
ka (1/Ms)
1.2 x 10⁵
kd (1/s)
1.1 x 10⁻²
Conclusion
Determining the receptor binding affinity of a novel chemical entity like 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is a cornerstone of early-stage drug discovery. A purely computational or purely experimental approach is insufficient. By leveraging the predictive power of in silico methods like molecular docking and MD simulations to guide and rationalize the findings from gold-standard experimental techniques such as radioligand binding assays and SPR, researchers can build a robust, self-validating understanding of a molecule's behavior. This integrated strategy not only provides a quantitative measure of binding affinity but also offers invaluable insights into the molecular mechanisms of interaction, paving the way for informed lead optimization and further development.
References
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
Consensus. (n.d.). MD Simulation Reliability for Binding.
Journal of Biomolecular Structure and Dynamics. (2026). Molecular docking in drug design: Basic concepts and application spectrums.
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
PMC. (2011). Molecular Docking: A powerful approach for structure-based drug discovery.
PubMed. (2019). Binding Affinity in Drug Design: Experimental and Computational Techniques.
Taylor & Francis Online. (2019). Binding affinity in drug design: experimental and computational techniques.
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE.
Genomics, Proteomics & Bioinformatics. (2021). Computational Assessment of Protein–Protein Binding Affinity by Reversely Engineering the Energetics in Protein Complexes.
PubChem. (n.d.). 3-Amino-5-(hydroxymethyl)phenol.
Frontiers in Pharmacology. (2019). A Comprehensive Overview of Computational Methods for Drug-Target Binding Affinity Prediction.
Preparation of stock solutions for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol assays
Application Note: Preparation and Handling of Stock Solutions for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol Assays Abstract & Scope This technical guide outlines the standardized protocol for the preparation, storage...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Handling of Stock Solutions for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol Assays
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, storage, and handling of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (referred to herein as Compound X ). This molecule contains three distinct functional moieties—a phenolic ring, a secondary amine, and a primary alcohol—creating a unique solubility and stability profile.
Inaccurate stock preparation of phenolic amines is a leading cause of experimental variability, particularly in IC50 determinations and receptor binding assays. This protocol addresses the critical risks of phenolic oxidation (quinone formation) and hygroscopicity , ensuring data integrity for drug discovery workflows.
Physicochemical Analysis & Solubility Strategy
To design a robust protocol, we must first understand the molecule's behavior in solution.
Feature
Chemical Implication
Handling Requirement
Phenol Group (-OH on ring)
Oxidation Risk: Prone to forming colored quinones (pink/brown) upon exposure to air/light.[1]
Strict Anaerobic Handling: Use Argon/Nitrogen purge. Protect from light.[2]
Secondary Amine (-NH-)
Basicity: Can act as a proton acceptor. May form salts (HCl, fumarate) which alters solubility.
pH Sensitivity: Solubility in water is pH-dependent. High pH may cause precipitation.
Alkyl-Alcohol Chain
Amphiphilicity: Increases polarity but maintains organic solubility.
Solvent Choice: DMSO is the superior solvent over Ethanol to prevent evaporation-induced concentration shifts.
Critical Directive: Do not attempt to make the Master Stock directly in aqueous buffers (PBS/TBS). The free base form is likely sparingly soluble in neutral water and highly susceptible to rapid oxidation at pH > 7.0.
This protocol targets a 10 mM Master Stock in DMSO. This concentration is ideal for downstream dilutions (1:1000 dilution yields 10 µM).
Step 1: Gravimetric Preparation
Equilibrate the compound vial to room temperature before opening to prevent water condensation (hygroscopicity).
Place a sterile amber glass vial on the analytical balance.
Weigh approximately 2.0 – 5.0 mg of the compound. Record the exact mass (
) in mg.
Calculate the required volume of DMSO (
) using the formula:
(Note: Ensure you use the Molecular Weight of the specific salt form if not Free Base).
Step 2: Dissolution & De-gassing
Add the calculated volume of Anhydrous DMSO to the vial.
Expert Tip: Add solvent to the powder, never powder to the solvent, to ensure wetting.
Argon Purge: Gently blow a stream of Argon gas into the headspace of the vial for 10 seconds to displace oxygen.
Vortex: Vortex at medium speed for 30 seconds.
Inspection: Hold the vial up to a light source. The solution should be strictly clear and colorless.
If particles remain: Sonicate in a water bath at ambient temperature for 5 minutes. Do not heat above 37°C.
Step 3: Quality Control (The "Self-Validating" Step)
Before storage, validate the stock integrity.
Visual Check: Any pink or yellow tint indicates early-stage oxidation (quinone formation). Discard if observed.
UV-Vis Scan (Optional): Dilute a small aliquot to 50 µM in Methanol. Scan 200–400 nm. A standardized spectrum should be kept for lot-to-lot comparison.
Step 4: Aliquoting & Storage
Divide the Master Stock into single-use aliquots (e.g., 50 µL) in amber microtubes.
Flash Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol.
Store: -80°C. Stable for 6 months.
Workflow Visualization
The following diagram illustrates the critical path for stock generation and the decision matrix for troubleshooting.
Figure 1: Decision-matrix workflow for the preparation of phenolic amine stock solutions. Note the critical QC checkpoint for oxidation.
Serial Dilution for Assays (Working Solutions)
For biological assays, you must dilute the DMSO stock into aqueous buffer.
Critical Warning: Direct dilution of high-concentration DMSO stocks into phosphate buffers can sometimes cause "crashing out" (precipitation) if the compound is hydrophobic.
Recommended Dilution Scheme:
Intermediate Stock (100x): Dilute 10 mM Master Stock 1:10 in DMSO
1 mM.
Working Solution (1x): Dilute 1 mM Intermediate 1:100 into Assay Buffer (e.g., PBS + 0.1% BSA).
Final DMSO Concentration: 1.0% (Ensure your assay tolerates this, or dilute further).
Figure 2: Serial dilution strategy to prevent precipitation shock and maintain solvent consistency.
Troubleshooting & Stability Matrix
Observation
Probable Cause
Corrective Action
Solution turns Pink/Brown
Oxidation: Phenol ring has oxidized to quinone.[1]
Discard immediately. Re-prepare using fresh DMSO and Argon purge.
Precipitation in Aqueous Buffer
Solubility Limit/pH: Compound is hydrophobic or pH is near pKa (isoelectric point).
Vortex. If persistent, increase DMSO % (up to 2%) or lower pH slightly (if assay permits) to protonate the amine.
Variability in IC50 Data
Adsorption: Compound sticking to plastic tips/tubes.
Use Low-Retention pipette tips and glass-coated plates. Add 0.1% BSA to buffer.
Hygroscopicity
Water Uptake: DMSO is hygroscopic; water degrades the compound.
Use single-use aliquots. Never re-freeze a thawed aliquot.[3]
References
PubChem. Compound Summary: 3-Amino-5-(hydroxymethyl)phenol (Structural Analog). National Library of Medicine. Available at: [Link]
Cytiva. Buffer and sample preparation for direct binding assays. Biacore Application Note. Available at: [Link]
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for specific toxicity and handling information before use.
Application Note: Advanced Purification Protocols for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Introduction & Physicochemical Context The isolation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol presents a classic challenge in organic process development: purifying a polar, amphoteric molecule containing both a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Context
The isolation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol presents a classic challenge in organic process development: purifying a polar, amphoteric molecule containing both a phenolic hydroxyl group and a secondary aliphatic amine.
This compound is typically synthesized via reductive amination of 3-hydroxybenzaldehyde with 5-amino-2-pentanol. The resulting crude mixture often contains unreacted aldehyde, residual reducing agents (boron salts), and bis-alkylated tertiary amine impurities.
Physicochemical Profile
To design a robust purification strategy, we must first understand the molecule's behavior in solution:
Moderately lipophilic, but polar functional groups increase water solubility.
Solubility
Soluble in MeOH, EtOH, DMSO.
Limited solubility in non-polar ethers/alkanes.
The "Amphoteric Trap":
Standard acid-base extraction is difficult. At low pH (1-2), the molecule is water-soluble (Ammonium). At high pH (>12), the phenol deprotonates, making the molecule water-soluble again (Phenolate). The "sweet spot" for extraction into organic solvent is a narrow pH window (pH 9.0–9.5), which is difficult to control at scale.
Therefore, this guide prioritizes Solid Phase Extraction (SCX) and Modified Flash Chromatography over liquid-liquid extraction.
Strategic Purification Workflow
The following decision tree outlines the optimal purification route based on scale and purity requirements.
Figure 1: Strategic workflow for the isolation of amphoteric amino-phenols.
Best for: Removing non-basic impurities (unreacted aldehyde, phenols, boron salts) and isolating the free amine in high purity without liquid-liquid extraction.
Mechanism: The SCX resin (sulfonic acid bonded silica) binds the basic secondary amine. Neutral and acidic impurities are washed away. The product is released using ammonia.[1]
Protocol:
Column Preparation: Use a pre-packed SCX cartridge (e.g., 5g or 10g bed depending on load). Condition with 3 Column Volumes (CV) of Methanol (MeOH).
Loading: Dissolve the crude residue in minimal MeOH (or DCM/MeOH 1:1 if solubility is poor). Load onto the cartridge.
Note: Do not use basic solvents (TEA/NH3) during loading, or the compound will not bind.
Washing (The Purification Step):
Wash with 5 CV of MeOH . This removes neutral impurities (aldehydes) and hydrophobic byproducts.
Wash with 3 CV of Acetonitrile . This removes boron impurities.
Elution (The Release):
Elute with 3-5 CV of 2M Ammonia in Methanol (commercially available or prepared freshly).
Observation: The basic ammonia deprotonates the ammonium-resin complex, releasing the free amine product.
Finishing: Concentrate the ammoniacal eluate under reduced pressure. The excess ammonia evaporates, leaving the free base amine.
Method B: Flash Chromatography with Amine Modifiers
Best for: Larger scale purification where SCX cartridges are cost-prohibitive.
Challenge: Secondary amines interact strongly with the acidic silanols on standard silica gel, leading to severe peak tailing and product loss.
Solution: Deactivate the silica using a mobile phase modifier.
Protocol:
Stationary Phase: Standard Silica Gel (40-63 µm) or Amine-functionalized Silica (if available).
Alternative Modifier: 1% Triethylamine (TEA) can be used, but NH4OH is preferred as it is easier to remove during evaporation.
Gradient:
0–5 min: 0% B (100% DCM)
5–20 min: 0% to 50% B
20–30 min: Hold at 50% B
Detection: UV at 254 nm (Phenol absorption) and 280 nm.
TLC Visualization: Use Ninhydrin stain (stains amines red/purple) or KMnO4.
Method C: Salt Formation (Fumarate Crystallization)
Best for: Final stabilization. The free base is likely a viscous oil or amorphous solid prone to oxidation (phenol ring). Converting it to a crystalline salt improves stability and handles.
Why Fumarate? Fumaric acid is mild, pharmaceutically acceptable, and often forms nice lattices with secondary amines.
Protocol:
Dissolve the purified free base (from Method A or B) in a minimal volume of Isopropanol (IPA) or Ethanol at 40°C.
Add 1.0 molar equivalent of Fumaric Acid dissolved in hot IPA/EtOH.
Stir at 40°C for 30 minutes, then allow to cool slowly to room temperature.
If no precipitate forms, cool to 4°C and scratch the vessel wall or add a seed crystal.
Filter the white solid, wash with cold IPA, and dry under vacuum.
Analytical Validation
To ensure the integrity of the isolated compound, use the following HPLC-MS parameters.
Standard stationary phase for polar-organic separation.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH ensures the amine is protonated (sharp peaks).
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic modifier.
Gradient
5% B to 95% B over 10 mins
General screening gradient.
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV 275 nm
Targets the phenol chromophore.
MS Mode
ESI Positive (+ve)
Detects [M+H]+ ion.
Expected MS Signal:
Formula: C12H19NO2
Molecular Weight: ~209.29 g/mol
Target Ion [M+H]+:m/z 210.3
Troubleshooting & Optimization
Issue: Low Recovery from SCX
Cause: The product may be precipitating on the column or interacting with the phenol group.
Fix: Ensure the loading solvent is fully soluble. If the phenol is very acidic, it might bind non-specifically. Use a stronger eluent like 7M Ammonia in MeOH if 2M fails.
Issue: Peak Tailing on HPLC
Cause: Residual silanol interactions.
Fix: Increase buffer concentration (e.g., 10mM Ammonium Formate instead of just 0.1% Formic Acid) or use a "Charged Surface Hybrid" (CSH) column designed for basic compounds.
Issue: Oxidation (Color Change)
Cause: Phenols are prone to oxidation to quinones (turning pink/brown) in air, especially at high pH.
Fix: Perform the ammonia elution and evaporation steps quickly. Store the final product under Nitrogen or Argon. Conversion to the salt form (Method C) significantly mitigates this.
References
Reductive Amination Best Practices
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
SCX Purification Protocols
Biotage. "Strategies for the Purification of Amine Containing Compounds." Biotage Application Notes. Link
Chromatography of Amines
McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010. Link
Chemical Data & Safety
PubChem.[2][3] "Compound Summary: 3-Amino-5-(hydroxymethyl)phenol (Structural Analog)." Link
1H NMR and 13C NMR spectroscopy interpretation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Application Note: Structural Elucidation and NMR Protocol for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol Executive Summary This technical guide provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Structural Elucidation and NMR Protocol for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Executive Summary
This technical guide provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol . This molecule features a distinct combination of a phenolic aromatic system, a secondary amine linker, and a chiral aliphatic alcohol chain. Correct interpretation requires distinguishing between exchangeable protons (phenolic -OH, aliphatic -OH, amine -NH) and analyzing the diastereotopic influence of the chiral center on the benzylic methylene group. This document details sample preparation, acquisition parameters, and a rigorous assignment logic for both
Before interpretation, the molecule is deconstructed into magnetically distinct environments.
Fragment A (Phenol): A 1,3-disubstituted benzene ring. The phenolic hydroxyl group directs ortho/para shielding.
Fragment B (Linker): A benzylic methylene bridge (
) connecting the aromatic ring to the amine.
Fragment C (Aliphatic Chain): A 5-hydroxypentan-2-yl group. The amine is attached at C2 (chiral center), and a primary alcohol is at C5.
Visualizing the Connectivity (HMBC/COSY Logic):
Figure 1: Structural connectivity and key long-range (HMBC) correlations required for confirmation.
Experimental Protocol
Sample Preparation
The choice of solvent is critical. While
is standard, it often fails to resolve labile protons (OH/NH) due to rapid exchange. DMSO-d6 is the recommended solvent for this application to stabilize hydrogen bonds and visualize all three exchangeable protons.
Solvent: DMSO-d6 (
D) + TMS (v/v).
Concentration:
of analyte in solvent.
Tube: High-precision
NMR tube (Wilmad 528-PP or equivalent).
Filtration: Filter solution through a glass wool plug if any turbidity is observed.
Instrument Parameters (600 MHz equivalent)
Temperature:
(regulated).
H Parameters:
Pulse angle:
Relaxation delay (
): (ensure quantitative integration of aromatic protons).
Scans (
): 16 or 32.
Spectral width:
(to capture phenolic OH).
C Parameters:
Decoupling: Proton-decoupled (Waltz-16).
Relaxation delay:
.
Scans:
(depending on concentration).
H NMR Interpretation Guide
The Aromatic Region (
)
The 1,3-substitution pattern creates four distinct aromatic protons.
H-2 (The "Singlet"):
(s, broad). Located between the alkyl and hydroxyl substituents.
H-4/H-6 (The Doublets):
(d). Ortho to the phenolic OH, making them shielded (upfield).
H-5 (The Triplet):
(t). Meta to the phenolic OH, less shielded.
The Linker & Chiral Influence (
)
Benzylic
:.
Critical Insight: Due to the chiral center at C2 of the pentyl chain, these two protons are diastereotopic . In high-resolution fields (
), they may appear not as a singlet, but as an AB quartet (roofing effect), or a broadened singlet depending on the solvent viscosity and temperature.
The Aliphatic Chain
Methine (C2-H):
(multiplet). The chiral center attached to the nitrogen.
Methyl (C1-H3):
(doublet, ).
Hydroxymethyl (C5-H2):
(triplet or multiplet).
Internal Methylenes (C3/C4):
(multiplets).
Exchangeable Protons (DMSO-d6 specific)
Phenolic -OH:
(broad singlet). Disappears with shake.
Aliphatic -OH:
(broad triplet or singlet).
Amine -NH-:
(very broad, often merged with aliphatic signals or invisible if trace water is present).
C NMR Interpretation Guide
Carbon Type
Assignment
Approx. Shift (, ppm)
Characteristics
Aromatic
C-OH (Ipso)
157.5
Deshielded, quaternary.
Aromatic
C-Alkyl (Ipso)
142.0
Quaternary.
Aromatic
C-5 (Meta)
129.5
High intensity CH signal.
Aromatic
C-6 (Ortho)
119.0
Aromatic
C-2 (Ortho)
115.5
Aromatic
C-4 (Para)
113.5
Shielded by OH resonance.
Linker
Benzylic
52.0 - 54.0
Depends on amine protonation state.
Aliphatic
C-5 ()
61.0
Typical primary alcohol.
Aliphatic
C-2 (CH-N)
50.0 - 52.0
Chiral center.
Aliphatic
C-3/C-4
29.0 - 33.0
Methylene chain.
Aliphatic
C-1 ()
19.0 - 21.0
Methyl group.
Validation Workflow: The "D2O Shake"
To confirm the presence of the three heteroatom-bound protons, perform the following self-validating test:
Acquire the standard
H spectrum in DMSO-d6.
Add
of directly to the NMR tube.
Shake vigorously and allow layers to settle (or mix if miscible).
Re-acquire the spectrum.
Result: The signals at
(Phenolic OH) and (Aliphatic OH) must disappear or significantly diminish. The water peak () will increase and shift.
Advanced 2D Verification (HMBC)
For unambiguous assignment, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "gold standard."
Key Correlation 1: The Benzylic protons (
) should show a 3-bond correlation to the Phenolic C-2 () and C-6 ().
Key Correlation 2: The Methyl doublet (
) should correlate strongly with the Methine carbon (C-2) and the first methylene of the chain (C-3).
Figure 2: Diagnostic HMBC correlations. Red arrows indicate correlations establishing the aromatic linkage; Green arrows establish the aliphatic chain orientation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2]
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Crystallization Protocols for Phenolic Amine Intermediates
Abstract
Phenolic amine intermediates (e.g., dopamine, tyramine, octopamine derivatives) present a unique "Janus-faced" challenge in process chemistry. Possessing both an acidic phenol (
) and a basic amine (), these molecules often exist as zwitterions, leading to high water solubility and poor organic extractability. Furthermore, the electron-rich aromatic ring renders them highly susceptible to oxidative degradation into quinones (color bodies). This guide details two field-proven protocols: Reactive Acid Crystallization for salt isolation and Isoelectric Point (pI) Precipitation for zwitterion purification.
Part 1: The Chemical Context & Critical Process Parameters (CPP)
To successfully crystallize phenolic amines, one must control three competing equilibria: Solvation, Ionization, and Oxidation.
The Zwitterionic Trap
At neutral pH, phenolic amines often adopt a zwitterionic state (
/ ). This state has high lattice energy (high melting point) but also high water solubility, making extraction into organic solvents (DCM, EtOAc) inefficient.
Strategic Implication: Crystallization must occur either at the extremes of pH (forcing a salt form) or precisely at the isoelectric point (pI) where solubility is at its thermodynamic minimum.
The Oxidation Cascade
Phenols oxidize to quinones.[1] This reaction is pH-dependent and accelerated by base.
Mechanism: At
, the phenoxide ion () forms. This species is electron-rich and easily loses an electron to to form a radical, which rapidly polymerizes into dark "tar."
Control Strategy: All high-pH steps must be performed under strict inert atmosphere (
) and preferably with a sacrificial antioxidant (e.g., Sodium Bisulfite).
Part 2: Strategic Decision Matrix
Before selecting a protocol, determine the target form.
Figure 1: Decision matrix for selecting the appropriate crystallization strategy based on the desired final solid form.
Part 3: Protocol A - Reactive Crystallization (Hydrohalide Salts)
Objective: Isolate the phenolic amine as a stable Hydrochloride (HCl) or Hydrobromide (HBr) salt.
Mechanism: Protonation of the amine disrupts the zwitterion, creating a cation (
) paired with a halide. This form is generally insoluble in non-polar organics (EtOAc, ethers) but soluble in alcohols.
Reagents & Equipment
Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).
Acid Source: 5-6N HCl in IPA (anhydrous preferred) or concentrated aqueous HCl (37%).
Anti-solvent: Ethyl Acetate (EtOAc) or MTBE.
Atmosphere: Nitrogen balloon or line.
Step-by-Step Methodology
Dissolution (The "Free Base" Trap):
Suspend the crude phenolic amine in IPA (5-10 volumes).
Note: If the crude is zwitterionic, it may not dissolve fully. This is acceptable.
Inerting: Sparge the slurry with
for 15 minutes to displace dissolved oxygen.
Acidification (Reactive Phase):
While stirring at 20-25°C, slowly add HCl/IPA solution (1.1 equivalents).
Observation: The slurry will likely clear (dissolve) as the salt forms, followed potentially by rapid reprecipitation.
Target pH: Check "wet" pH using a strip; aim for pH < 2.
Thermal Swing:
Heat the mixture to 50-60°C. If solids remain, add minimal Methanol (MeOH) until clear.
Causality: Heating ensures all isomers/impurities are in solution and allows for controlled nucleation upon cooling.
Slowly add EtOAc (dropwise) until a persistent haze forms (Cloud Point).
Stop stirring and let the haze anneal for 30 minutes.
Crystallization & Isolation:
Cool to 0-5°C over 2 hours.
Filter under
pressure or vacuum.
Wash: Wash the cake with cold EtOAc to remove colored oxidation byproducts.
Part 4: Protocol B - Isoelectric Point (pI) Precipitation
Objective: Purify the zwitterion without mineral acids.
Mechanism: Solubility of amphoteric molecules is lowest at the pI, where the net charge is zero. We dissolve at high pH (as phenoxide) and slowly acidify to the pI.
Critical Data Table: Solubility vs. pH
State
pH Region
Dominant Species
Solubility (Water)
Oxidation Risk
Cationic
pH < 7
High
Low
Zwitterionic
pH ≈ pI (7-8.5)
Lowest
Moderate
Anionic
pH > 10
High
Critical (High)
Step-by-Step Methodology
High pH Dissolution (The Danger Zone):
Preparation: Prepare a solution of water (10 volumes) containing 1.0 eq of NaOH and 0.5% w/w Sodium Bisulfite (
).
Why Bisulfite? It acts as an oxygen scavenger, preventing the phenoxide from turning into a quinone.
Add the crude solid. Stir under
until dissolved.
Clarification:
If insoluble particulates remain, filter rapidly through Celite under inert atmosphere.
The "pH Swing" (Crystallization):
Place the filtrate in a vessel with overhead stirring.
Slowly dose Acetic Acid (or dilute HCl) via a syringe pump.
Rate: 0.1 pH units per minute.
Target: Stop exactly at the pI (typically pH 7.5 - 8.5 for simple phenolic amines).
Aging (Ostwald Ripening):
Once the slurry is thick, heat to 40°C for 1 hour, then cool to 20°C.
Causality: This thermal cycle consumes "fines" (small crystals) and grows larger, more filterable crystals.
Isolation:
Filter and wash with water (to remove inorganic salts) followed by cold IPA (to displace water and aid drying).
Part 5: Process Visualization (pI Workflow)
Figure 2: Workflow for Isoelectric Point Precipitation, emphasizing oxidation control at the dissolution stage.
Part 6: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Pink/Brown Color
Oxidation of phenol to quinones.
1. Increase sparging time.2. Add 0.5% Sodium Metabisulfite or Ascorbic Acid.3. Keep temperature < 50°C during high pH steps.
Oiling Out
Supersaturation too high; Melting point depressed by impurities.
1. Add seed crystals at the cloud point.2. Slow down anti-solvent addition.3. Use a "Seeding Loop" (heat/cool cycle).
Mass spectrometry fragmentation patterns of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol Target Audience: Researchers, Analytical Scientists, and Drug Developm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Executive Summary & Analytical Challenge
In the pharmacokinetic profiling of novel phenolic amino alcohols, structural elucidation via high-resolution tandem mass spectrometry (HR-MS/MS) is a critical bottleneck. The compound 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (Formula: C₁₂H₁₉NO₂) presents a unique analytical challenge due to its dual functional groups: a meta-substituted phenol and a secondary aliphatic amino alcohol. This application note details the mechanistic fragmentation pathways of this molecule under Higher-energy Collisional Dissociation (HCD) and provides a self-validating experimental protocol for its robust quantification and identification.
Physicochemical & Exact Mass Profiling
Before executing MS/MS workflows, establishing the theoretical exact masses of the precursor and its predicted fragments is mandatory to ensure mass accuracy (< 2 ppm) during Orbitrap or TOF data acquisition.
Table 1: Theoretical Exact Mass Parameters (Positive Ion Mode)
Parameter
Formula
Exact Mass (Da)
m/z [M+H]⁺
Neutral Molecule
C₁₂H₁₉NO₂
209.1416
-
Protonated Precursor
C₁₂H₂₀NO₂⁺
-
210.1494
Dehydrated Precursor
C₁₂H₁₈NO⁺
-
192.1388
Mechanistic Elucidation of Fragmentation Pathways
Understanding the causality behind gas-phase dissociation prevents misannotation of isobaric interferences. The fragmentation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is driven by two dominant thermodynamic pathways:
Pathway A: Benzylic C–N Bond Cleavage (Charge Partitioning)
The most abundant diagnostic ions arise from the cleavage of the benzylic C–N bond. Initial protonation occurs preferentially at the secondary amine due to its higher gas-phase basicity. Upon collisional activation, the C–N bond elongates, forming an intermediate ion/neutral complex ()[1]. The charge is then competitively partitioned:
Charge Retention on the Benzyl Moiety (m/z 107.0497): Yields the highly resonance-stabilized hydroxybenzyl cation (or hydroxytropylium ion). This is typically the base peak in the MS/MS spectrum of protonated benzylamines ()[2].
Charge Retention on the Amine Moiety (m/z 104.1075): Yields the protonated 5-hydroxypentan-2-amine fragment.
Pathway B: Dehydration via Neighboring Group Participation
The loss of water (-18.0106 Da) from the protonated precursor (m/z 210.1494 → m/z 192.1388) is kinetically favored. The nitrogen lone pair acts as an internal nucleophile, facilitating a highly favorable 5-membered cyclic transition state across the 5-hydroxypentan-2-yl aliphatic chain that expels the terminal hydroxyl group as water. This competitive dehydration is a hallmark of protonated α,ω-aminoalcohols in the gas phase ()[3].
Fig 1. ESI-MS/MS fragmentation logic tree for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol.
Table 2: High-Resolution Diagnostic Fragment Ions (Positive Ion Mode)
Secondary water loss from the m/z 104.1075 fragment.
77.0391
[C₆H₅]⁺
± 2 ppm
Loss of formaldehyde (CH₂O) from the hydroxybenzyl ion.
Self-Validating LC-HRMS/MS Experimental Protocol
To ensure trustworthiness, this protocol incorporates built-in System Suitability Tests (SST) and dynamic feedback loops. Do not proceed to sample analysis if SST criteria are not met.
Step 1: System Suitability & Calibration
Mass Calibration: Infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI) to calibrate the Orbitrap/TOF mass analyzer. Acceptance Criteria: Mass accuracy must be < 2 ppm for m/z 138 to 1921.
Blank Verification: Inject 5 µL of initial mobile phase. Acceptance Criteria: Background noise at m/z 210.1494 must be < 10³ counts to rule out carryover.
Acquisition Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent MS² (ddMS²).
Isolation Window: 1.0 m/z centered at m/z 210.15.
Collision Energy: Stepwise Normalized Collision Energy (NCE) at 20%, 30%, and 40% to capture both the fragile water loss (low NCE) and the robust phenyl cation formation (high NCE).
Resolution: 35,000 (at m/z 200) for MS/MS spectra.
Fig 2. High-resolution LC-MS/MS analytical workflow with self-validating system suitability.
References
Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360. URL:[Link]
Center for Mass Spectrometry, Stevens Institute of Technology (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204. URL:[Link]
Bouchoux, G., Choret, N., Berruyer-Penaud, F., & Flammang, R. (2002). Thermochemistry and unimolecular reactivity of protonated α,ω-aminoalcohols in the gas phase. International Journal of Mass Spectrometry, 217(1-3), 195-230. URL:[Link]
You are attempting to synthesize 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol , a secondary amine featuring a phenolic core and an aliphatic alcohol tail. The most efficient retrospective disconnection reveals a Reductive Amination between 3-hydroxybenzaldehyde and 4-amino-1-pentanol .
While theoretically straightforward, this reaction often stalls at moderate yields (40-60%) due to three specific failure modes:
Imine Instability: The equilibrium between the aldehyde and the hemiaminal/imine is unfavorable without water removal.
Amphoteric Workup Issues: The product contains both a phenol (
) and a secondary amine (), creating a zwitterionic "trap" during extraction.
Over-Alkylation: Formation of the tertiary amine byproduct.
This guide provides a self-validating protocol using Titanium(IV) Isopropoxide as a Lewis acid/water scavenger, followed by a pH-controlled isolation strategy.
Module 1: Reaction Optimization (The Chemistry)
The Protocol: Ti(OiPr)4-Mediated Reductive Amination
Why this works: Standard reductive amination (using only NaBH(OAc)3) often fails to drive the imine formation to completion. Titanium(IV) isopropoxide serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and chemically scavenges water, shifting the equilibrium toward the imine [1][2].
Step-by-Step Methodology
Imine Formation (The "Dry" Step):
Charge a flame-dried flask with 3-hydroxybenzaldehyde (1.0 equiv) and 4-amino-1-pentanol (1.1 equiv).
Do not add solvent yet.
Add Titanium(IV) isopropoxide (1.25 equiv) neat.
Observation: The mixture will likely become viscous and yellow/orange.
Stir at room temperature for 1–2 hours. (Monitor by IR for disappearance of carbonyl stretch at ~1690 cm⁻¹).
Dilution:
Dilute the viscous mixture with anhydrous Ethanol or Dichloromethane (DCM) (approx. 5 mL per mmol).
Note: If using DCM, use Sodium Triacetoxyborohydride (STAB) instead of NaBH4 to maintain chemoselectivity.
Stir for 4–8 hours at room temperature.
Quench:
Quench with 2M aqueous ammonia or 1M NaOH . Crucial: This hydrolyzes the Titanium salts into a white precipitate (
).
Troubleshooting Reaction Stalls
Symptom
Probable Cause
Corrective Action
TLC shows unreacted aldehyde after 4h
Imine equilibrium is reversing.
Switch to the Ti(OiPr)4 protocol described above. The water generated is hydrolyzing the imine back to the aldehyde.
"Dimer" spot appears (High Rf)
Over-alkylation (Tertiary amine formation).
The product amine is reacting with a second aldehyde molecule. Solution: Ensure the amine is in slight excess (1.1–1.2 equiv) and add the reducing agent after imine formation is complete (Stepwise method).
Reaction turns black/tarry
Phenol oxidation.
3-Hydroxybenzaldehyde is sensitive to air. Degas solvents with N2/Ar sparging before use.
Visualizing the Reaction Logic
Figure 1: Decision logic for reagent selection. The Titanium route is preferred for ensuring complete imine formation, minimizing side products.
Module 2: Purification & Isolation (The Workup)
The most common point of failure for this specific molecule is yield loss during extraction . The molecule is amphoteric.
pH < 9: The amine is protonated (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
). Water soluble.
pH > 11: The phenol is deprotonated (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
). Water soluble.
pH ~ 9.5–10: The "Sweet Spot" (Isoelectric point). The molecule exists primarily as the neutral free base.
Optimized Workup Protocol
Titanium Removal: If using Ti(OiPr)4, filter the white precipitate (
) through a Celite pad. Wash the pad with DCM.
Phase Separation:
Add water to the filtrate.
CRITICAL STEP: Adjust the aqueous layer pH to 9.5–10.0 using saturated
or dilute NaOH. Do not overshoot.
Extraction:
Extract 3x with DCM or EtOAc .
Pro-Tip: If the product remains in the water (check TLC of aqueous layer), add n-Butanol to the organic phase or saturate the aqueous phase with NaCl (salting out).
Salt Formation (Optional but Recommended):
If the free base is an oil (likely), convert it to the HCl salt or Oxalate salt for easier handling. Dissolve the crude oil in minimal EtOH and add 1M HCl in Ether.
FAQ: Isolation Issues
Q: My product is stuck in the aqueous layer.A: You likely over-basified. If the pH is >11, you formed the phenolate. Add dilute HCl dropwise to bring pH back to ~10. If it is still stuck, use a continuous liquid-liquid extractor with DCM overnight.
Q: I see a white emulsion that won't separate.A: This is common with Titanium reactions. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes. The tartrate complexes the Titanium, breaking the emulsion [3].
Module 3: Side Reaction Management
Over-Alkylation (Bis-alkylation)
This occurs when the newly formed secondary amine reacts with another molecule of aldehyde.
Mechanism: The secondary amine is often more nucleophilic than the starting primary amine.[1]
Prevention:
Stepwise Addition: Allow the imine to form completely (1–2h) before adding the reducing agent. This ensures no free aldehyde remains to react with the product.
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] Protic solvents (Methanol) can sometimes accelerate over-alkylation.
Visualizing Impurity Pathways
Figure 2: The "Runaway" reaction. Residual aldehyde reacts with the product to form the tertiary amine impurity.
References
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard workup for Aluminum/Titanium emulsions using Rochelle's Salt).
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. [3]
Technical Support Center: Solubility Optimization for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Compound Technical Profile & Physicochemical Logic To resolve solubility issues effectively, we must first understand the molecular drivers governing the behavior of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol in solut...
To resolve solubility issues effectively, we must first understand the molecular drivers governing the behavior of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol in solution. This molecule is an amphiphilic secondary amine with a phenolic core.[1]
Acidic pH (< 6.0): The secondary amine is fully protonated (
).[1] The positive charge solvates the lipophilic pentyl and benzyl groups, resulting in high aqueous solubility (>50 mM).[1]
Neutral/Basic pH (7.0 – 9.0): The amine begins to deprotonate to its free base form.[1] The loss of charge exposes the hydrophobic pentyl chain to water, leading to rapid precipitation or oiling out.[1]
Oxidation Risk: The electron-rich phenolic ring is susceptible to auto-oxidation (turning solutions pink/brown) at neutral-to-basic pH, especially in the presence of trace metals.[1]
Troubleshooting Guide (FAQ)
Issue 1: "My compound precipitates immediately upon adding PBS (pH 7.4)."
Diagnosis: You are likely working with the free base form or the pH of your final solution has drifted into the "Danger Zone" (pH 8–10) where the molecule is neutral and lipophilic.[1]
Solution:
Protocol Adjustment: Do not dissolve directly in neutral buffer.
Corrective Action: Pre-dissolve the compound in DMSO (dimethyl sulfoxide) or 0.1 M HCl to create a concentrated stock.[1] When diluting into PBS, ensure the final concentration of the organic solvent is sufficient to maintain solubility, or that the final pH remains slightly acidic (pH < 7.0).[1]
Salt Formation: If you synthesized the free base, convert it to a Hydrochloride (HCl) or Tartrate salt.[1] These salts are crystalline and significantly more water-soluble.[1]
Issue 2: "I need a high concentration (>10 mM) for animal dosing, but it won't dissolve."
Diagnosis: Water alone is insufficient to overcome the lattice energy of the crystal or the lipophilicity of the pentyl chain at high concentrations.[1]
Why? PEG400 and Ethanol disrupt the water structure, accommodating the hydrophobic pentyl tail, while the acidic pH ensures the amine remains ionized.[1]
Issue 3: "The solution turned pink/brown overnight."
Diagnosis:Phenolic Oxidation . The phenolic hydroxyl group is oxidizing to a quinone species.[1] This is accelerated by basic pH, light, and dissolved oxygen.[1]
Solution:
pH Control: Keep pH < 6.0. Oxidation is much slower in acidic media.[1]
Add Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the buffer.[1]
Degassing: Use degassed buffers (purged with Nitrogen/Argon) and store under inert gas.[1]
Experimental Protocols
Workflow A: Preparation of a 50 mM Stable Stock Solution
Use this for in vitro cellular assays.
Weighing: Weigh 10 mg of the compound.
Solvent Choice: Add 1.44 mL of anhydrous DMSO .
Note: Do not use water for the stock.[1] DMSO prevents hydrolysis and microbial growth.[1]
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C.
Workflow B: Aqueous Formulation for Animal Studies (10 mg/mL)
Use this for in vivo administration (IP or PO).
Calculate: For 10 mL of vehicle.
Co-solvent Step: Dissolve 100 mg of compound in 0.5 mL Ethanol + 0.5 mL Polysorbate 80 (Tween 80) . Vortex until clear.
Aqueous Step: Slowly add 9.0 mL of Saline (0.9% NaCl) while vortexing vigorously.
pH Adjustment (CRITICAL): Check pH. If pH > 6.0, adjust carefully with 1N HCl dropwise until pH is ~5.0 – 5.5.[1]
Filtration: Filter sterilize using a 0.22 µm PES membrane.[1]
Visual Decision Trees
Diagram 1: Solubility Optimization Logic
Caption: Decision tree for selecting the correct solubilization strategy based on application and concentration requirements.
Diagram 2: pH-Dependent Species Distribution
Caption: Conceptual visualization of the ionization states affecting solubility. The "Danger Zone" indicates where precipitation is most likely.
References
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
Thorat, P., et al. (2011).[1] Solubility enhancement techniques: A review on conventional and novel approaches. International Journal of Pharmaceutical Sciences and Research, 2(10), 2501.[1]
Technical Support Center: Minimizing Oxidative Degradation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Welcome to the technical support center for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the oxidative degradation of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity of your experiments and formulations.
Introduction: Understanding the Vulnerability of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
The molecular structure of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol contains two key functional groups that are susceptible to oxidation: a phenol ring and a secondary amine.[1][2][3] The electron-rich nature of the phenolic hydroxyl group makes it a prime target for oxidation, which can be initiated by exposure to oxygen, light, heat, and trace metal ions.[4] This process can lead to the formation of colored quinone-type species and other degradation products.[4]
Simultaneously, the secondary amine is also prone to oxidative degradation.[2][5][6] Studies on similar amine structures have shown that secondary amines can be more susceptible to degradation than primary or tertiary amines.[2][5][6] The presence of both a phenol and a secondary amine in the same molecule creates a compound that requires careful handling and storage to prevent oxidative degradation, which can impact its purity, potency, and safety.[3]
This guide will walk you through the potential degradation pathways, preventative measures, and analytical techniques to monitor the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: My solution of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol has turned a yellow or brownish color. What is happening?
A1: The development of a yellow or brownish color is a classic indicator of phenol oxidation.[4] The phenolic ring in your compound is likely being oxidized to form highly colored species such as quinones. This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, or the presence of trace metal impurities which can catalyze the reaction.[4][7]
Q2: What are the primary degradation products I should be concerned about?
A2: While specific degradation products would need to be identified through techniques like LC-MS, the most probable degradation pathways involve the oxidation of the phenol and secondary amine moieties. For the phenol, you can expect the formation of quinone-type structures. For the secondary amine, oxidation can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the C-N bond.[1][8] It is also possible for oxidative coupling to occur, leading to the formation of dimers or oligomers.[4]
Q3: How should I properly store 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol to minimize degradation?
A3: Proper storage is critical. For solid material, it is recommended to store it in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light. For solutions, it is best to prepare them fresh. If storage is necessary, purge the solvent with an inert gas before dissolving the compound and store the solution under an inert atmosphere at low temperatures, protected from light.
Q4: Can the choice of solvent affect the rate of oxidative degradation?
A4: Yes, the solvent can play a role. Protic solvents, especially those that can form radicals, may facilitate degradation. Additionally, some solvents may contain dissolved oxygen or trace metal impurities. Using high-purity, degassed solvents is recommended.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the oxidative degradation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol.
Issue 1: Rapid Discoloration of Solutions
Probable Cause: Significant and rapid oxidation due to exposure to atmospheric oxygen and/or light.
Solutions:
Work Under an Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[4]
Use Degassed Solvents: Prior to use, degas your solvents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
Protect from Light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil to prevent photo-oxidation.
Issue 2: Appearance of Unknown Impurities in Chromatographic Analysis
Probable Cause: Formation of degradation products during sample preparation, analysis, or storage.
Solutions:
Forced Degradation Studies: To proactively identify potential degradation products, conduct forced degradation studies under controlled stress conditions (e.g., exposure to acid, base, peroxide, heat, and light).[1][3][9] This will help in developing a stability-indicating analytical method.
Use of Antioxidants: For formulated products or during long-term experiments, consider the addition of an antioxidant. Common choices for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E).[7][10] These act as sacrificial agents, being oxidized preferentially over your compound of interest.
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[7]
Issue 3: Inconsistent Experimental Results or Loss of Potency
Probable Cause: Degradation of the compound leading to a lower effective concentration.
Solutions:
Implement Strict Handling Protocols: Ensure that all researchers handling the compound are aware of its sensitivity and follow standardized procedures for storage and preparation.
Regular Purity Checks: Routinely check the purity of your stock material and solutions using a validated analytical method, such as HPLC-UV.
Fresh is Best: Whenever possible, prepare solutions of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol immediately before use.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
Solvent Preparation: Select a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile). Degas the solvent by sparging with high-purity nitrogen or argon for at least 15-20 minutes.
Weighing: In a fume hood, accurately weigh the desired amount of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol solid into an amber glass volumetric flask.
Dissolution: Add a portion of the degassed solvent to the flask and gently swirl to dissolve the solid. Once dissolved, bring the solution to the final volume with the degassed solvent.
Inert Overlay: Before capping the flask, gently flush the headspace with nitrogen or argon.
Storage: Seal the flask tightly with a Teflon-lined cap and store at 2-8°C, protected from light.
Protocol 2: Monitoring Degradation by HPLC-UV
This protocol provides a general framework. The specific column, mobile phase, and gradient will need to be optimized for your specific application.
Instrumentation: A high-performance liquid chromatograph with a UV detector.
Column: A C18 reverse-phase column is a good starting point.
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient: A suitable gradient from a low to a high percentage of mobile phase B will likely be required to separate the parent compound from its more polar and non-polar degradation products.
Detection: Monitor at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.
Sample Preparation: Dilute your sample in the mobile phase to an appropriate concentration.
Analysis: Inject the sample and integrate the peak areas for the parent compound and any new peaks that appear over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. For identification of unknown peaks, HPLC coupled with mass spectrometry (LC-MS) is recommended.[11][12]
Visualizing Degradation and Troubleshooting
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways of the target molecule.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing oxidative degradation.
References
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI.
ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf.
Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line analysis. Royal Society of Chemistry.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ResearchGate.
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy | Oxford Academic.
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC.
Oxidative degradation of amine solvents for C02 capture. Repository Home.
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2014, September 24). Scientific Research Publishing.
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC.
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate.
Toxicological Profile for Phenol. ATSDR.
Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. (2025, December). Benchchem.
Analytical Methods. RSC Publishing.
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023, September 7). GSC Online Press.
Flavonoids and Phenolic Compounds: A Delectable Defense against Disease. LinkedIn.
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19). ResearchGate.
Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC.
Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review. (2025, December 9). PMC.
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
A practical guide to forced degradation and stability studies for drug substances. Sciex.
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23). Capsugel.
Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. SciSpace.
Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Elsevier.
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed.
Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Scribd.
3-Amino-5-(hydroxymethyl)phenol. Sigma-Aldrich.
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR.
High temperature oxidative degradation of phenol–formaldehyde polycondensates. (2018, January 31). Journal of Applied Polymer Science.
Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Semantic Scholar.
Stereoselective synthesis of hydroxylated 3-aminoazepanes using a multi-bond forming, three-step tandem process. Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica.
Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. MDPI.
Technical Support Center: Overcoming Steric Hindrance in 3-Hydroxybenzylamine Alkylation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant roadblocks when attempting to alkylate 3-hydroxybenz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant roadblocks when attempting to alkylate 3-hydroxybenzylamine. This molecule presents a dual-front challenge: chemoselectivity (differentiating the primary amine from the phenolic hydroxyl) and steric hindrance (the kinetic penalty of installing bulky secondary or tertiary alkyl groups).
Direct SN2 alkylation with bulky electrophiles routinely fails, leading to complex mixtures of O-alkylated, N,N-dialkylated, and unreacted starting materials. This guide synthesizes field-proven insights, causality-driven explanations, and self-validating protocols to bypass these thermodynamic and kinetic barriers.
Workflow: Strategic Decision Matrix for Alkylation
Before proceeding to the laboratory, consult the decision tree below to determine the optimal synthetic route based on the steric demands of your target molecule.
Decision tree for overcoming steric hindrance and chemoselectivity in 3-hydroxybenzylamine alkylation.
Troubleshooting & FAQs
Q1: Why does direct N-alkylation with bulky electrophiles fail, and how do we overcome the SN2 steric penalty?Causality & Insight: Direct alkylation of the primary amine in 3-hydroxybenzylamine with bulky alkyl halides (e.g., isopropyl iodide, adamantyl bromide) proceeds via an SN2 mechanism. The transition state requires a 180° backside attack, which is severely penalized by the steric bulk of the electrophile. This kinetic barrier either halts the reaction entirely or requires harsh thermal conditions that promote degradation and elimination (E2) side reactions.
Solution: Bypass the SN2 pathway entirely via 1[1]. By reacting 3-hydroxybenzylamine with a bulky ketone, you form an imine intermediate. The subsequent reduction is a much lower-energy pathway, allowing the installation of sterically demanding groups with high atom economy while minimizing over-alkylation to the tertiary amine[2].
Q2: How can we prevent O-alkylation of the phenolic hydroxyl group during N-alkylation?Causality & Insight: The phenolic hydroxyl group (pKa ~9.5) is easily deprotonated under the basic conditions typically required to drive direct N-alkylation. This creates a highly nucleophilic phenoxide ion that aggressively competes with the amine, destroying chemoselectivity.
Solution: If reductive amination (which is typically conducted under mildly acidic to neutral conditions) is not viable for your workflow, you must employ a protecting group strategy. Protecting the phenol as a tert-butyldimethylsilyl (TBDMS) ether or benzyl (Bn) ether ensures complete chemoselectivity toward the nitrogen.
Q3: What is the "Borrowing Hydrogen" methodology, and how does it help with sterically hindered alcohols?Causality & Insight: Traditional alkylation requires the pre-activation of alcohols into toxic alkyl halides or sulfonates. The3 methodology uses transition metal catalysts (like Ru, Ir, or Pd) to temporarily oxidize a secondary or bulky alcohol into a ketone[3]. The amine condenses with this ketone to form an imine, and the catalyst then "returns" the borrowed hydrogen to reduce the imine to the desired sterically hindered secondary amine[4].
Solution: This approach uniquely allows the direct use of commodity alcohols as alkylating agents, generating only water as a byproduct[5]. It is a highly sustainable and self-validating system; if the catalytic cycle is disrupted by extreme steric hindrance, the reaction cleanly halts at the ketone/imine stage, making analytical troubleshooting straightforward.
Step-by-Step Experimental Protocols
Protocol A: Selective N-Reductive Amination with a Bulky Ketone
This protocol leverages mildly acidic conditions to favor imine formation while keeping the phenolic -OH protonated and unreactive, effectively bypassing the need for protecting groups[1].
Imine Formation: In a dry, argon-flushed round-bottom flask, dissolve 1.0 eq of 3-hydroxybenzylamine and 1.2 eq of the bulky ketone (e.g., pinacolone) in anhydrous 1,2-dichloroethane (DCE).
Acid Catalysis: Add 1.0 eq of glacial acetic acid to facilitate imine formation. Stir at room temperature for 2 hours.
Selective Reduction: Cool the mixture to 0 °C and add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. The bulky nature of this reducing agent prevents the unwanted reduction of the unreacted ketone.
Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure.
Self-Validation Step: Analyze the crude mixture via 1H-NMR. The disappearance of the imine proton peak (~8.0 ppm) and the appearance of the secondary amine proton confirm successful conversion[2].
Use this protocol when utilizing a secondary alcohol as the alkylating agent to bypass SN2 limitations[3].
Reaction Setup: In an argon-filled glovebox, charge a heavy-walled pressure vial with 3-hydroxybenzylamine (1.0 eq), a sterically hindered secondary alcohol (1.2 eq),[Ru(p-cymene)Cl2]2 (2.5 mol%), and a phosphine ligand (e.g., DPEphos, 5 mol%).
Base Initiation: Add a catalytic amount of KOtBu (10 mol%) to initiate the catalytic cycle and anhydrous toluene (0.5 M) as the solvent.
Thermal Cycling: Seal the vial tightly, remove it from the glovebox, and heat at 110 °C for 24 hours. Critical: The closed system ensures the "borrowed" hydrogen gas intermediate is not lost to the atmosphere.
Isolation: Cool to room temperature, filter the mixture through a short pad of Celite/silica to remove the ruthenium catalyst, and purify via flash chromatography.
Self-Validation Step: Monitor the reaction via GC-MS. If the reaction stalls, look for the presence of the intermediate ketone; its presence indicates successful alcohol dehydrogenation but failed imine condensation, usually pointing to excessive steric bulk[5].
Quantitative Data Summary
The table below summarizes the expected outcomes when applying different alkylation strategies to 3-hydroxybenzylamine.
Alkylation Strategy
Electrophile Type
Chemoselectivity (N vs O)
Typical Yield
Primary Byproduct / Issue
Direct Alkylation (SN2)
Primary Alkyl Halide
Poor (Requires Protection)
30-40%
O-alkylated, N,N-dialkylated
Direct Alkylation (SN2)
Bulky/Secondary Halide
Poor
<10%
Elimination products (Alkenes)
Reductive Amination
Bulky Ketone
Excellent (Mild pH)
85-95%
Trace unreacted ketone
Borrowing Hydrogen
Secondary Alcohol
High
75-85%
Water (Highly sustainable)
References
1.[1] Benchchem. "An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzylamine". Source: Benchchem. URL:
2.[3] ACS Central Science. "Borrowing Hydrogen for Organic Synthesis". Source: ACS Publications. URL:
3.[4] MDPI. "Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis". Source: MDPI. URL:
4.[2] The Royal Society of Chemistry. "Self-regulated catalysis for selective synthesis of primary amines from carbonyl compounds". Source: RSC. URL:
5.[5] Universita degli Studi di Urbino. "Exploiting Alcohols as Alkylating Agents of Heterocyclic Nucleophiles through the “Borrowing Hydrogen” Process". Source: Uniurb.it. URL:
Removing unreacted starting materials from 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
The following technical guide addresses the purification of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol , a secondary amine formed via reductive amination between 3-hydroxybenzaldehyde and 4-aminopentan-1-ol (also know...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol , a secondary amine formed via reductive amination between 3-hydroxybenzaldehyde and 4-aminopentan-1-ol (also known as 5-hydroxy-2-pentylamine).
This guide prioritizes "Self-Validating Protocols"—methods where the chemistry itself drives the separation (e.g., pKa-dependent partitioning)—to ensure high purity for drug development applications.
Case ID: PUR-AMINE-003
Status: Active
Applicable Synthesis: Reductive Amination (NaBH₄ / NaBH(OAc)₃)
Diagnostic: Identify Your Impurity Profile
Before selecting a protocol, confirm the nature of your crude mixture via LC-MS or TLC. The purification strategy depends heavily on which starting material is in excess.
Component
Chemical Nature
pKa (Approx)
Solubility Behavior
Target Product
Amphoteric (Phenol + Sec. Amine)
Phenol: ~10.0Amine: ~10.2
pH < 4: Water Soluble (Cation)pH 7-9: Organic Soluble (Neutral/Zwitterion)pH > 12: Water Soluble (Anion)
Water Soluble at almost all pHs due to high polarity and low C/N ratio.
Strategic Recommendation: Stoichiometry Control
Best Practice: Run the reaction with 1.2 equivalents of 3-hydroxybenzaldehyde (Impurity A).
Why? It is significantly easier to remove the lipophilic aldehyde (via the "pH Switch" method below) than the highly polar, water-soluble amine reagent (Impurity B), which tends to co-elute with the product in aqueous phases.
Troubleshooting Guides & Protocols
Q1: How do I remove unreacted 3-hydroxybenzaldehyde (Impurity A)?
Issue: The aldehyde is lipophilic and co-extracts with the product in standard organic washes.
Solution: Use the "pH Switch" Acid-Base Extraction . This method exploits the basicity of your product's amine to pull it into water, leaving the non-basic aldehyde in the organic layer.
Protocol: The pH Switch
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
Acid Extraction (The Switch):
Wash the EtOAc layer with 1M HCl (3x).
Mechanism:[1][2][3][4][5] The product protonates (Ammonium salt) and moves to the Aqueous Layer . The aldehyde remains neutral (Phenol is not deprotonated by acid) and stays in the Organic Layer .
Keep the Aqueous Layer. Discard the Organic Layer (contains Aldehyde).
Basification & Recovery:
Cool the aqueous layer to 0°C.
Slowly add 2M NaOH or Saturated Na₂CO₃ until pH reaches 9.0–9.5 .
Critical Note: Do not exceed pH 11. If pH > 11, the phenol moiety on your product deprotonates (Phenolate), making the product water-soluble again. You want the Amine to be neutral and the Phenol to be protonated.
Final Extraction:
Extract the cloudy aqueous mixture with DCM (Dichloromethane) or DCM:Isopropanol (3:1) (3x).
Dry combined organics over Na₂SO₄ and concentrate.
Q2: I used excess amine (Impurity B) and it won't wash out. What now?
Issue: 4-aminopentan-1-ol is a "sticky" impurity. It is very polar and drags into the organic layer during extraction if the solvent is too polar (e.g., alcohols).
Solution: Use a Bisulfite Wash (if aldehyde was present) or Scavenger Resins .
Protocol: Scavenger Resin Polish
If the "pH Switch" is insufficient or you cannot perform aqueous workup (e.g., emulsion issues):
To Remove Amine (Impurity B): Use PS-Isocyanate or PS-Benzaldehyde resin.
Risk:[1][6][7] PS-Isocyanate reacts with all nucleophiles, including your secondary amine product.
Better Choice:PS-Benzaldehyde . Primary amines (Impurity B) form imines much faster and more stably than hindered secondary amines.
Procedure: Add 3 eq. of resin relative to impurity. Shake for 4-12 hours. Filter.
To Remove Aldehyde (Impurity A): Use PS-Tosylhydrazine .
Mechanism:[1][2][3][4][5] Specific reaction with carbonyls to form hydrazones.
Procedure: Add 2-3 eq. of resin. Heat to 40°C for 4 hours. Filter.
Q3: My product is stuck in the aqueous layer during extraction.
Issue: The product has both a polar amino-alcohol tail and a phenol head. It is highly water-soluble.
Solution: "Salting Out" and Solvent Modification.
Saturate with NaCl: Add solid NaCl to the aqueous phase until saturated. This decreases the solubility of organics (Salting Out effect).
Modify Solvent: Pure EtOAc or DCM may be too non-polar.
Use Chloroform:Isopropanol (3:1) . This mixture is excellent for extracting polar amines.
Warning: Avoid n-Butanol if possible, as it is difficult to remove by rotary evaporation (high boiling point).
Visualization: The "pH Switch" Workflow
The following diagram illustrates the logic flow for separating the target secondary amine from the aldehyde starting material.
Caption: Logical workflow for the acid-base separation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol from non-basic impurities.
Summary of Quantitative Data
Parameter
Value / Condition
Reason
Target pH for Extraction
9.0 – 9.5
Balances deprotonation of ammonium (pKa ~10) while keeping phenol (pKa ~10) protonated to maintain organic solubility.
Acid Wash Concentration
1.0 M HCl
Sufficient to fully protonate the amine without inducing degradation.
Scavenger Resin Load
2.0 – 3.0 Equivalents
Excess required to drive solid-phase reactions to completion.
Solvent System (Extraction)
DCM : IPA (3:1)
Essential for solubilizing the polar amino-alcohol chain of the product.
References
Acid-Base Extraction Theory : Chemistry LibreTexts. "Acid-Base Extraction".[5][8] Explains the fundamental principles of separating amines and phenols using pH manipulation.
Reductive Amination Workup : Common Organic Chemistry. "Reductive Amination - Common Conditions". Details the standard workup procedures for NaBH(OAc)3 reactions.
Scavenger Resins : Sigma-Aldrich (Merck). "Application Note – Reductive Amination". Describes the use of polymer-supported benzaldehyde and tosylhydrazine for purification.
Properties of 3-Hydroxybenzaldehyde : PubChem. "3-Hydroxybenzaldehyde Compound Summary". Provides pKa and solubility data essential for designing the extraction protocol.
Technical Support Center: Addressing the Hygroscopic Nature of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol Salts
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers facing solid-state challenges with 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol and its s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers facing solid-state challenges with 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol and its salt derivatives.
Causality Analysis: Why is this Compound Highly Hygroscopic?
To effectively troubleshoot, we must first understand the molecular causality behind the physical behavior. The free base of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol contains three distinct hydrogen-bonding moieties:
A phenol group (-OH)
A secondary amine (-NH-)
A primary aliphatic alcohol (-OH)
When this compound is converted into a standard salt (e.g., Hydrochloride or Mesylate), the amine is protonated to an ammonium cation (-NH₂⁺). This creates a localized charge density and increases the hydrogen-bond donor count to four. If paired with a small, high-charge-density counterion like chloride, the resulting crystal lattice energy is often insufficient to overcome the hydration energy.
When exposed to atmospheric moisture above its Deliquescence Relative Humidity (DRH) , water molecules rapidly insert themselves into the hydrogen-bonding network. This disrupts the ionic lattice, leading to capillary condensation and eventual deliquescence (the solid dissolves in its own absorbed moisture)[1].
Caption: Logical flow of moisture sorption leading to deliquescence in hygroscopic salts.
When working with the highly hygroscopic HCl or Mesylate salts of this compound, standard benchtop handling will result in rapid mass fluctuation and gum formation. Every protocol must be a self-validating system to ensure analytical trustworthiness.
Protocol A: Precision Weighing of Deliquescent Salts
Objective: Prevent moisture uptake during transfer to ensure accurate molar calculations.
Pre-Conditioning: Transfer the sealed bulk API vial, an empty tared receiving vial, and a micro-spatula into a controlled glovebox purged with Argon (Relative Humidity < 5%).
Anti-Static Mitigation: Extremely dry powders generate static. Pass the receiving vial over an ionizing bar (static eliminator) inside the glovebox to prevent powder from clinging to the vial walls.
Transfer & Seal: Weigh the approximate desired mass into the receiving vial. Crucial Step: Tightly cap the receiving vial inside the glovebox before exposing it to ambient air.
Validation (Differential Weighing): Move the sealed vial to an analytical balance outside the glovebox. Record the total mass. Subtract the known tare weight of the capped vial to determine the exact API mass.
Solvent Injection: To maintain integrity, inject your anhydrous reaction solvent directly through a septa-cap into the vial, rather than opening it to the atmosphere.
Troubleshooting Guide: Salt Screening & Optimization
If the hygroscopicity of your current salt form is impeding formulation or scale-up, you must engineer a new solid state. By selecting bulkier, more lipophilic counterions, you can decrease the hydration energy and block continuous hydrogen-bonding channels in the crystal lattice[2].
Protocol B: High-Throughput Salt Screening Workflow
Objective: Identify a solid form with a DRH > 80% using Dynamic Vapor Sorption (DVS).
Free Base Isolation: Neutralize the current salt using saturated NaHCO₃, extract into ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base.
Counterion Matrix Selection: Select a tier of FDA-approved counterions with increasing lipophilicity and steric bulk (e.g., Fumaric acid, p-Toluenesulfonic acid, 2-Naphthalenesulfonic acid)[3]. Ensure the pKa difference between the amine and the acid is ≥ 3 to guarantee proton transfer.
Crystallization: Dissolve 50 mg of the free base in a minimal volume of absolute ethanol at 60°C. Add 1.05 equivalents of the selected acid. Slowly cool to 5°C at a rate of 0.5°C/min. If no crystals form, initiate anti-solvent addition (e.g., dropwise addition of dry heptane).
DVS Characterization: Isolate the crystals and subject them to DVS analysis[4]. Cycle the humidity from 0% to 90% RH at 25°C.
Validation: A successful candidate will show reversible moisture uptake of < 2% w/w at 75% RH, with no hysteresis between the sorption and desorption isotherms.
Caption: Experimental workflow for screening and identifying low-hygroscopicity salt forms.
Quantitative Data: Counterion Impact on Hygroscopicity
The following table summarizes the typical physicochemical shifts observed when transitioning 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol from a standard halide salt to lipophilic alternatives, validated via DVS[1].
Salt Form
Counterion Lipophilicity
Melting Point (°C)
Moisture Uptake at 75% RH (w/w %)
Deliquescence Relative Humidity (DRH)
Hydrochloride
Low
112
> 25.0% (Deliquesces)
45%
Sulfate
Low
135
18.5%
55%
Fumarate
Moderate
158
4.2%
82%
Tosylate
High
175
1.1%
> 90%
(Note: Data represents expected thermodynamic behavior based on the specific multi-hydrogen-bond donor profile of the API).
Frequently Asked Questions (FAQs)
Q: My powder turned into a sticky gum within minutes on the bench. Can I salvage it?A: Yes. The transition to a gum indicates deliquescence—the salt has dissolved in the atmospheric moisture it absorbed. To recover the compound, dissolve the gum in a minimal amount of absolute ethanol. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter it, and precipitate the salt by adding a dry anti-solvent (like diethyl ether) under a strict nitrogen blanket. Filter the resulting solid rapidly in a dry environment.
Q: Is lyophilization (freeze-drying) a viable method for drying this salt?A: Generally, no. While lyophilization effectively removes water, it rapidly forces the compound into an amorphous solid state . Amorphous forms possess higher free energy and lack a stable crystal lattice, making them exponentially more hygroscopic than their crystalline counterparts. If you must lyophilize for recovery, you must follow it with a controlled crystallization step (e.g., vapor diffusion or slow cooling) to restore the stable lattice.
Q: How do I verify that my stored salt hasn't absorbed water over time?A: Relying on visual inspection is insufficient, as early-stage capillary condensation does not alter the powder's macroscopic appearance. To validate dryness, perform a Karl Fischer (KF) Titration . For this specific compound, ensure moisture content is < 0.5% w/w before using it in sensitive stoichiometric reactions.
Q: Why does the Tosylate salt perform so much better than the Hydrochloride salt?A: The tosylate (p-toluenesulfonate) counterion features a bulky, hydrophobic aromatic ring and a methyl group. When it crystallizes with the protonated 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol, these hydrophobic groups act as "umbrellas," sterically shielding the hydrophilic hydrogen-bonding network (-OH and -NH₂⁺) from atmospheric water vapor.
References
Dynamic Vapor Sorption | SK pharmteco. SK pharmteco. Available at:[Link][4]
Salt Screening - Charles River Laboratories. Charles River Laboratories. Available at:[Link][2]
Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Surface Measurement Systems. Available at:[Link][1]
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available at:[Link][3]
Technical Support Center: Chiral Separation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the enantiomeric separation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol. This molecule, a secondary amino alcohol, present...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enantiomeric separation of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol. This molecule, a secondary amino alcohol, presents unique challenges and opportunities for chiral resolution. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights and scientifically-grounded protocols.
Part 1: Foundational Concepts & Initial Strategy
This section addresses common preliminary questions regarding the separation of your target molecule.
Q1: My molecule is 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol. What are the primary strategies I should consider for separating its enantiomers?
Answer: Your molecule possesses two key functional groups amenable to chiral resolution: a basic secondary amine and a secondary alcohol. This structure allows for several powerful separation strategies. The choice depends on your scale, purity requirements, and available equipment. The four primary methods to consider are:
Diastereomeric Salt Crystallization: A classical, cost-effective method ideal for moderate to large scales. It involves reacting your racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which are then separated based on their differential solubility.[1][2]
Preparative Chiral High-Performance Liquid Chromatography (HPLC): A direct and versatile method that uses a chiral stationary phase (CSP) to separate enantiomers. It is highly effective from analytical to preparative scales and is often the fastest method to obtain high-purity material.[3][4]
Simulated Moving Bed (SMB) Chromatography: A continuous, large-scale preparative chromatography technique. If you need to produce kilograms or tons of a single enantiomer, SMB is the industry standard for its high throughput and reduced solvent consumption compared to batch HPLC.[5][6][7]
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (typically a lipase) to selectively acylate one enantiomer of the alcohol (or amine), allowing for the separation of the modified enantiomer from the unreacted one. This is often highly selective but limited to a 50% theoretical yield unless coupled with a racemization step (Dynamic Kinetic Resolution).[8]
Q2: Which method is best to start with for initial feasibility studies?
Answer: For initial studies to obtain small quantities of each pure enantiomer for biological testing, chiral HPLC is often the most direct and rapid approach. Method development can be systematically screened on a few columns to quickly find a suitable separation condition.[9]
If the long-term goal is large-scale production, it is wise to run parallel feasibility studies on diastereomeric salt crystallization due to its potential for lower cost at scale.[10]
Part 2: Troubleshooting Guide - Diastereomeric Salt Crystallization
This is a powerful technique but often requires careful optimization.
Q3: I want to perform a diastereomeric salt crystallization. Which chiral resolving agents and solvents should I screen?
Answer: The basic secondary amine in your molecule is the ideal handle for salt formation. You should use a commercially available, enantiomerically pure chiral acid.
Recommended Resolving Agents: Good starting points for resolving amines include dicarboxylic acids and acids with rigid structures.
Tartaric Acid Derivatives: L- or D-Tartaric acid is a classic choice. For more complex amines, O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) often provide better crystal packing.[1]
(S)-Mandelic Acid: Its aromatic ring can engage in additional π-stacking interactions, which can improve diastereoselectivity.[11]
(1S)-(+)-10-Camphorsulfonic Acid: A strong acid with a rigid bicyclic structure that can facilitate the formation of well-ordered, crystalline salts.[1]
Solvent Selection Strategy: The goal is to find a solvent where one diastereomeric salt is sparingly soluble, and the other is freely soluble.[2] A solvent screen is essential.
Primary Solvents: Start with alcohols (Methanol, Ethanol, Isopropanol) as they can solvate the salt through hydrogen bonding.
Co-solvents/Anti-solvents: Use mixtures to fine-tune solubility. Common anti-solvents (in which the salts are less soluble) include acetone, ethyl acetate, or hexane.[12]
Screening Protocol: Dissolve your racemic amine and 0.5-1.0 equivalents of the resolving agent in a small amount of a hot primary solvent. Distribute the solution into several vials and add different anti-solvents dropwise until turbidity appears, then allow to cool slowly. Observe which system yields crystalline material.
Q4: My crystallization attempt resulted in an oil, not crystals. What went wrong and how do I fix it?
Answer: "Oiling out" is a common problem that occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is typically caused by excessively high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[12][13]
Troubleshooting Steps:
Reduce Supersaturation: Start with a more dilute solution. You can always reduce the solvent volume later by slow evaporation if no crystals form.[12]
Slow Down the Cooling Rate: A rapid temperature drop can cause the solubility limit to be exceeded too quickly. Allow the solution to cool to room temperature over several hours, then move it to a 4°C refrigerator.
Use an Anti-Solvent Slowly: If using an anti-solvent, add it very slowly to the warm solution with vigorous stirring to maintain a uniform, slightly supersaturated state.[12]
Induce Nucleation: If the solution remains clear upon cooling, try scratching the inside of the glass with a stirring rod at the liquid-air interface or adding a few "seed" crystals of the desired product if they are available.[12][13]
Q5: The yield of my desired diastereomer is low, or the diastereomeric excess (d.e.) is poor.
Answer: These issues are interconnected and point towards suboptimal crystallization conditions.
To Improve Yield:
Optimize Stoichiometry: While 1.0 equivalent of resolving agent is a good start, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) can lead to a purer initial crop of the less soluble salt.[12]
Maximize Supersaturation (Controlled): After separating the first crop of crystals, cool the mother liquor further or slowly add more anti-solvent to induce a second crop.
Maturation Time: Allow the crystallization slurry to stir at the final temperature for several hours (a process called "maturation") to ensure the equilibrium is reached.[12]
To Improve Diastereomeric Excess (d.e.):
Recrystallization: The most reliable way to improve purity. Dissolve the filtered crystals in a minimum amount of hot solvent and recrystallize.
Solvent System Optimization: A different solvent system may offer a larger solubility difference between the two diastereomers, which is the fundamental driver of the separation.[13]
Dynamic Crystallization (Advanced): If the undesired diastereomer can epimerize in solution to the desired one, you can achieve a yield greater than 50%. This is known as a crystallization-induced diastereomer transformation (CIDT).[11] For your molecule, this would likely require specific conditions to racemize the chiral center at the amine.
Experimental Workflow: Diastereomeric Salt Crystallization
Part 3: Troubleshooting Guide - Preparative Chiral HPLC
Chiral HPLC is a direct and powerful separation technique.
Q6: I am developing a chiral HPLC method. Which column and mobile phase should I start with?
Answer: Based on the structure of your amino alcohol, a systematic screening approach is best.
Recommended Columns (CSPs): Polysaccharide-based CSPs are highly successful for a broad range of compounds, including amino alcohols.[14]
Amylose-based CSPs: (e.g., Chiralpak® AD, Chiralpak® IA, Chiralpak® AS). These are excellent general-purpose columns.
Cellulose-based CSPs: (e.g., Chiralcel® OD, Chiralcel® OJ). These offer complementary selectivity to the amylose phases.
Crown Ether CSPs: Specifically designed for primary amines, but can show selectivity for secondary amines like yours. (e.g., ChiroSil RCA(+)/SCA(-)).[15]
Initial Mobile Phase Screening Conditions: Normal Phase mode is often the most successful for amino alcohols.[14]
Solvents: Hexane/Ethanol and Hexane/Isopropanol. The choice of alcohol can dramatically change selectivity.
Additive: Your molecule is basic. It is critical to add a basic modifier to the mobile phase to suppress unwanted interactions with the silica support, which cause severe peak tailing.
Starting Conditions:
Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA)
Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% Diethylamine (DEA)
Parameter
Initial Screening Value
Rationale
Flow Rate
1.0 mL/min (for 4.6 mm ID)
Standard starting point for analytical columns.
Temperature
25 °C
Room temperature is a good baseline.
Detection
UV (e.g., 275 nm)
Based on the phenol chromophore.
Injection Vol.
5-10 µL
Avoids column overload during initial screening.
Q7: My peaks are severely tailing, even with DEA in the mobile phase.
Answer: Peak tailing for basic compounds is a common issue in chiral chromatography. If adding 0.1% DEA is not sufficient, consider the following:
Increase Additive Concentration: Gradually increase the DEA concentration to 0.2% or even 0.5%. This will further saturate the active sites on the silica support.
Change the Basic Additive: Sometimes a different base can be more effective. Consider alternatives like triethylamine (TEA) or butylamine.
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase.[16][17] Injecting in a stronger, incompatible solvent can cause significant peak distortion.
Column Degradation: The column may be old or contaminated. If all peaks in your chromatogram are distorted, this could indicate a blocked inlet frit.[18] Try backflushing the column or replacing it.
Q8: I see two peaks, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer: Poor resolution means you have found a promising starting point. Optimization is key.
Optimize Alcohol Percentage: This is the most powerful parameter. Decrease the percentage of alcohol (e.g., from 10% to 5% or 2%). This will increase retention times and often gives the CSP more time to interact with the analytes, improving resolution.[14] Be aware this will also broaden peaks, so there is an optimal point.
Change the Alcohol: If you found separation with ethanol, try isopropanol, and vice-versa. The different steric hindrance of the alcohol modifier can significantly alter the chiral recognition mechanism.
Reduce Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) can sometimes enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation.
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.[19]
Troubleshooting Workflow: Chiral HPLC Method Development
Part 4: Advanced Strategies: Scale-up & High-Yield Methods
Q9: I need to produce several kilograms of one enantiomer. Is preparative HPLC my only option?
Answer: While scaling up batch preparative HPLC is possible, it becomes very expensive in terms of both solvent and chiral stationary phase costs.[4] For kilogram-scale and beyond, you should strongly consider Simulated Moving Bed (SMB) chromatography .
SMB is a continuous separation process that simulates a counter-current movement between the stationary phase and the mobile phase.[6] This leads to a much more efficient use of the CSP and a significant reduction in solvent consumption (often >90% reduction) because the solvent is recycled internally.[20] It is the preferred technology in the pharmaceutical industry for large-scale enantiomer separations.[5][7]
Q10: My yields are capped at 50% with my current method. How can I resolve the entire racemic mixture into my desired enantiomer?
Answer: To overcome the 50% yield limitation of a classical resolution, you must incorporate a racemization step that converts the unwanted enantiomer back into the racemate, which can then be re-subjected to the separation. This is known as a Dynamic Kinetic Resolution (DKR) .[8][21]
For Crystallization (CIDT): As mentioned earlier, this involves finding conditions where the amine racemizes in the mother liquor while the desired diastereomeric salt crystallizes. This can be achieved by heating the mother liquor or by using a catalyst.[11]
For Enzymatic Resolution (DKR): This is a more common application. The enzymatic acylation is paired with a metal catalyst (often based on Ruthenium or Iridium) that specifically racemizes the unreacted alcohol or amine enantiomer in situ.[8][22][23] This allows the enzyme to theoretically convert 100% of the starting material into a single, acylated enantiomer.
Summary Comparison of Strategies
Strategy
Primary Application
Key Advantages
Key Challenges
Diastereomeric Crystallization
Lab-scale to large-scale production
Low cost, scalable technology
Method development can be empirical and time-consuming; risk of "oiling out".[1][12]
Preparative Chiral HPLC
Analytical to pilot-scale
Fast method development, high purity, versatile
High solvent consumption, high cost of chiral media for large scale.[3][4]
Simulated Moving Bed (SMB)
Large-scale manufacturing
Continuous process, high throughput, low solvent use
High capital investment, requires specialized expertise for optimization.[6][20]
Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. Available at: [Link]
Francotte, E. R. (2000). Simulated moving-bed chromatography and its application to chirotechnology. Trends in Biotechnology, 18(3), 102-108. Available at: [Link]
Pharmaceutical Technology. (2025). Simulated Moving Bed Chromatography: A Powerful Unit Operation. Available at: [Link]
SK pharmteco. (2025). Advantages of Simulated Moving Bed (SMB) Chromatography. Available at: [Link]
APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. Available at: [Link]
Pais, L. S., et al. (1998). Enantiomers separation by simulated moving bed chromatography. Non-instantaneous equilibrium at the solid-fluid interface. Journal of Chromatography A, 827(2), 215-233. Available at: [Link]
Métro, T. X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2006). Highly enantioselective synthesis of beta-amino alcohols. Organic Letters, 8(16), 3509–3512. Available at: [Link]
Mazzotti, M. (2009). Simulated moving bed chromatography for the separation of enantiomers. Chirality, 21(1), 133-144. Available at: [Link]
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry. Available at: [Link]
Lee, W. (2001). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]
Welch, C. J., et al. (2013). Effective use of preparative chiral HPLC in a preclinical drug synthesis. ResearchGate. Available at: [Link]
Alcarazo, M., et al. (2012). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. Available at: [Link]
van den Berg, M., et al. (2009). Fast racemisation of chiral amines and alcohols by using cationic half-sandwich ruthena- and iridacycle catalysts. Chemistry – A European Journal. Available at: [Link]
Wang, Z., et al. (2014). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. Available at: [Link]
YMC America, Inc. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. Available at: [Link]
Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality. Available at: [Link]
Minozzi, C., et al. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis. Available at: [Link]
MacLeod, M. J., et al. (2022). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Princeton Dataspace. Available at: [Link]
Martin, M., et al. (2011). Synthesis of Rare Earth Catalysts and Their Applications for Enantioselective Synthesis of Heterocyclic β-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]
Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions. Available at: [Link]
van den Hende, J. R. (1995). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available at: [Link]
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
Musa, M. M., & Phillips, R. S. (2018). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. Available at: [Link]
Szymański, W., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]
Yu, J., Ryoo, J. J., & Lee, W. (2023). Amino alcohol-derived chiral stationary phases. ResearchGate. Available at: [Link]
Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Available at: [Link]
Hussain, M. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]
Columnex. (n.d.). Chiral HPLC and SFC Columns. Available at: [Link]
Lorenz, H. (2007). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]
Dudding, T., & Birman, V. H. (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. Available at: [Link]
Pellissier, H. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Available at: [Link]
Miller, L. (2011). Development of Preparative Chiral Separations Using an Intelligent Chiral Resolution System. Taylor & Francis. Available at: [Link]
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available at: [Link]
Wang, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
ResearchGate. (2023). How to fix peak shape in hplc?. Available at: [Link]
Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
Reducing baseline noise in LC-MS analysis of phenolic compounds
A Guide to Reducing Baseline Noise and Enhancing Sensitivity Welcome to the Technical Support Center for LC-MS analysis of phenolic compounds. This guide, designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Reducing Baseline Noise and Enhancing Sensitivity
Welcome to the Technical Support Center for LC-MS analysis of phenolic compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve baseline noise issues in your experiments. As Senior Application Scientists, we have structured this guide to not only offer solutions but to explain the underlying principles, ensuring robust and reliable results.
Section 1: Mobile Phase and Solvent Issues
High baseline noise is frequently traced back to the mobile phase.[1] Contaminants, improper preparation, or the use of low-grade solvents can significantly impact the quality of your data by reducing sensitivity and making it difficult to detect low-concentration analytes.[2][3]
FAQs: Mobile Phase and Solvents
Q1: I'm observing a noisy or drifting baseline. Could my solvents be the cause?
A1: Absolutely. The purity of your solvents is paramount in LC-MS analysis.[3] Even solvents labeled as "LC-MS grade" can sometimes contain impurities that contribute to background noise.[4][5] It is crucial to use high-purity solvents and additives to prevent unwanted adduct formation and increased MS background.[3]
Causality: Non-volatile salts, plasticizers leached from storage containers, or particulate matter in your solvents can all contribute to a high and unstable baseline.[3] These contaminants can directly interfere with the ionization process in the mass spectrometer.
Troubleshooting Steps:
Use High-Purity Solvents: Always use solvents and additives of the highest purity available (e.g., LC-MS or hypergrade).[6]
Freshly Prepared Mobile Phase: Prepare your mobile phase fresh daily to minimize the risk of microbial growth and contamination.[7]
Filter Your Mobile Phase: Even high-grade solvents can benefit from filtration. Use a 0.2 µm filter to remove any particulate matter.[8]
Check for Contamination: If you suspect your solvents are contaminated, try a fresh batch from a different lot number or manufacturer.[5]
Q2: What is the role of mobile phase additives, and can they contribute to noise?
A2: Mobile phase additives like formic acid, acetic acid, ammonium acetate, or ammonium formate are essential for controlling the pH and improving the ionization efficiency of phenolic compounds.[9][10] However, improper use or poor quality of these additives can lead to increased background noise.[2]
Causality: Additives can introduce contaminants or, if used at too high a concentration, can cause signal suppression or the formation of adducts that elevate the baseline.[9] For instance, trifluoroacetic acid (TFA) is generally not recommended for LC-MS as it can suppress the MS signal.[9]
Best Practices:
Use volatile buffers like ammonium acetate or ammonium formate, as non-volatile buffers such as phosphates can precipitate in the ion source and increase noise.[11][12]
For the analysis of phenolic compounds, a mobile phase of acetonitrile and water with 0.1% formic acid is a common and effective choice that enhances ESI efficiency.[13]
Always use the lowest effective concentration of any additive.[2]
Q3: My baseline is drifting upwards during a gradient run. What could be the cause?
A3: Baseline drift in a gradient run can be caused by several factors related to the mobile phase:
Mismatched UV Absorbance: If the solvents in your mobile phase have different UV absorbance at the detection wavelength, the baseline will drift as the solvent composition changes.[14]
Contaminant Elution: Contaminants from the mobile phase or the column can elute as the percentage of the strong solvent increases, causing a rising baseline.[14]
Temperature Fluctuations: Lack of proper temperature control for the column and detector can lead to baseline drift.[5][14]
Protocol: Preparing a High-Purity Mobile Phase
Select Solvents: Choose LC-MS grade water, acetonitrile, and methanol.
Add Modifier: If using an additive like formic acid, add the required volume to the aqueous and organic phases. A common mobile phase for phenolic compounds is 0.1% formic acid in both water (Solvent A) and acetonitrile (Solvent B).[13]
Mix and Degas: Thoroughly mix each mobile phase component. Degassing is crucial to prevent air bubbles from forming in the system, which can cause pressure fluctuations and baseline noise.[15]
Filter: Filter each mobile phase component through a 0.2 µm filter before placing it in the solvent reservoir.[8]
Section 2: Sample Preparation and Matrix Effects
The sample itself is a significant source of potential contamination and matrix effects that can elevate baseline noise.[3] Proper sample preparation is a critical step in reducing these interferences.[16][17]
FAQs: Sample Preparation
Q1: How can I minimize matrix effects from complex samples?
A1: Matrix effects occur when components in the sample other than the analyte of interest interfere with the ionization process, leading to signal suppression or enhancement and a noisy baseline.[3] Effective sample cleanup is the best way to mitigate these effects.[16]
Causality: Endogenous substances in the sample matrix, such as proteins, lipids, and salts, can co-elute with your phenolic compounds and compete for ionization, leading to inaccurate quantification and a high baseline.[3]
Recommended Techniques:
Solid-Phase Extraction (SPE): SPE is a highly effective technique for selectively isolating phenolic compounds from complex matrices, thereby reducing baseline interferences and increasing detection sensitivity.[16][18]
Liquid-Liquid Extraction (LLE): LLE can also be used to purify and concentrate analytes from the sample matrix.[16]
Filtration: At a minimum, all samples should be filtered through a 0.2 µm syringe filter to remove particulates that can clog the column and contribute to noise.[8]
Q2: Can my sample solvent affect the baseline?
A2: Yes, the solvent used to dissolve your sample should be as weak or weaker than the initial mobile phase conditions.[19] Injecting a sample dissolved in a strong solvent can cause peak distortion and an unstable baseline.[19]
Protocol: Solid-Phase Extraction (SPE) for Phenolic Compounds
Condition the Cartridge: Condition a C18 SPE cartridge by passing methanol followed by water through it.
Load the Sample: Load the sample onto the cartridge.
Wash: Wash the cartridge with a weak solvent, such as a mixture of methanol and water (e.g., 20:80 v/v), to remove hydrophilic impurities.[18]
Elute: Elute the phenolic compounds with a stronger solvent, such as methanol or acidified methanol.[18]
Evaporate and Reconstitute: Evaporate the eluent to dryness and reconstitute the sample in the initial mobile phase.
Section 3: LC System and Instrument Maintenance
A well-maintained LC-MS system is fundamental to achieving a low and stable baseline.[2][20] Contamination can build up in various parts of the system, leading to increased background noise.[1]
FAQs: Instrument Maintenance
Q1: I suspect my LC system is contaminated. What is the best way to clean it?
A1: System contamination is a common cause of high baseline noise.[1] A systematic flushing procedure is recommended to clean the system.
Causality: Buildup of sample residues, buffer salts, or mobile phase impurities can occur in the injector, tubing, and column, leading to elevated background noise and signal interferences.[1]
System Flushing Protocol:
Remove the column from the system.
Flush the system with high-purity water to remove any salts.[1]
Flush with a series of solvents of increasing and decreasing polarity (e.g., methanol, isopropanol, then back to methanol and water).
If contamination persists, a more rigorous cleaning with a specific cleaning solution may be necessary.
Q2: How often should I clean the ion source, and what is the impact on baseline noise?
A2: Regular cleaning of the ion source is crucial for maintaining sensitivity and reducing background noise.[2] A weekly cleaning is a good practice, especially when analyzing complex samples.[1]
Causality: The ion source is where the analytes are ionized. Over time, non-volatile materials from the sample and mobile phase can accumulate on the source components, leading to reduced ionization efficiency and increased noise.[11]
General Cleaning Procedure:
Follow the manufacturer's instructions for venting the instrument and removing the ion source.
Clean the components with approved solvents (e.g., a mixture of methanol, isopropanol, and water).
Ensure all parts are completely dry before reassembling.
Q3: Could air bubbles in the system be causing my noisy baseline?
A3: Yes, air bubbles in the pump, tubing, or detector can cause pressure fluctuations and a noisy, erratic baseline.[15][21]
Causality: Bubbles disrupt the continuous flow of the mobile phase, leading to an unstable signal.
Troubleshooting:
Ensure your mobile phase is properly degassed.[15]
Purge the pump to remove any trapped air.
Check for leaks in the system, as these can allow air to enter.[15]
Systematic Troubleshooting Workflow
A logical approach to troubleshooting baseline noise is essential. The following diagram illustrates a step-by-step process to identify the source of the problem.
Caption: A systematic workflow for troubleshooting high baseline noise in LC-MS.
Section 4: Data Interpretation
Understanding the characteristics of the baseline noise can provide clues to its origin.
Degas the mobile phase, purge the system, check electrical connections.
Conclusion
A stable, low-noise baseline is the foundation of reliable and sensitive LC-MS analysis of phenolic compounds. By systematically addressing potential sources of noise from the mobile phase, sample preparation, and instrument maintenance, researchers can significantly improve the quality of their data. This guide provides a framework for troubleshooting, but always remember to consult your instrument's manual and follow good laboratory practices.
References
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
BASi. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. BASi. [Link]
Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]
LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC. [Link]
LCGC. (2020, November 12). Column Care. LCGC. [Link]
MDPI. (2011, December 27). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. MDPI. [Link]
YouTube. (2018, January 3). LC Troubleshooting—Baseline Problems. YouTube. [Link]
ResearchGate. (2024, March 27). How to prevent my LC-MS/MS Columns from deteriorating ? How to recover a column by washing ? ResearchGate. [Link]
LCGC. (2022, October 1). Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? LCGC. [Link]
Chromatography Forum. (2017, April 20). Troubleshooting baseline issues observed in ESI- LCMS. Chromatography Forum. [Link]
Agilent. (2019, June 24). Zen and the art of LC-MS maintenance. Agilent. [Link]
Chromatography Forum. (2013, January 28). How to reduce noise in LC/MSMS??? Chromatography Forum. [Link]
LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC. [Link]
Chromatography Forum. (2012, October 5). HELP! very noisy basline. Chromatography Forum. [Link]
PharmPK. (2007, June 7). Rise in background noise in LC-MS/MS analysis. PharmPK. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2]
Analyte: 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Chemical Class: Phenolic Secondary Amine / Amino-Alcohol
Primary Application: Pharmaceutical Intermediate / Impurity (likely related to Tapentadol or similar opioid analgesic synthesis pathways).
Validating analytical methods for this specific molecule presents a dual challenge: the phenolic moiety makes it prone to oxidation, while the secondary amine and hydroxyl chain create polarity and basicity issues that often lead to peak tailing on standard C18 columns. This guide provides a comparative technical analysis of validation strategies, prioritizing regulatory compliance (ICH Q2(R2)) and practical robustness.
The Analytical Challenge
Silanol Interactions: The secondary amine nitrogen (
) will protonate at neutral/acidic pH, interacting strongly with residual silanols on silica columns, causing severe tailing.
Polarity: The 5-hydroxypentyl chain increases water solubility, potentially leading to poor retention (
) in standard Reversed-Phase (RP) conditions.
UV Detection: The phenol ring provides a chromophore (
), but sensitivity is limited compared to conjugated systems.
Comparative Analysis of Analytical Methodologies
The following table objectively compares the three primary methodologies for quantifying this analyte.
Feature
Method A: RP-HPLC (Ion-Pairing/High pH)
Method B: LC-MS/MS (Triple Quad)
Method C: HILIC-UV/MS
Primary Use Case
Routine QC, Assay (>0.05% w/w)
Trace Impurity / Genotoxin Screening (<10 ppm)
Highly Polar Metabolites / Retention Issues
Sensitivity (LOD)
~0.5 µg/mL
~0.5 ng/mL
~10 ng/mL
Selectivity
Moderate (Relies on separation)
High (Mass-based discrimination)
High (Orthogonal separation mechanism)
Robustness
High (Once pH is locked)
Moderate (Matrix effects/Ion suppression)
Low (Long equilibration times)
Cost Per Run
$ (Low)
$ (High)
(Moderate)
Throughput
10–15 min/run
3–5 min/run
15–20 min/run
Recommendation
Preferred for Routine QC
Preferred for Trace Analysis
Alternative only if RP fails
Method Selection Decision Tree
The following logic flow guides the selection of the appropriate validation path based on the intended analytical purpose (Assay vs. Trace Impurity).
Caption: Decision matrix for selecting the analytical technique based on sensitivity requirements and chemical behavior.
Detailed Experimental Protocols
Protocol A: High-pH RP-HPLC (Recommended for Assay/Purity)
Rationale: Using a high pH (above the
of the amine) keeps the analyte in its neutral form, eliminating silanol interactions and improving peak shape without the need for ion-pairing agents that degrade column life.
Equipment: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to high pH).
Dimensions: 150 mm x 4.6 mm, 3.5 µm.
Mobile Phase:
Solvent A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonium Hydroxide.
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
Time (min)
% Solvent A
% Solvent B
0.0
95
5
10.0
40
60
12.0
40
60
12.1
95
5
| 15.0 | 95 | 5 |
Flow Rate: 1.0 mL/min
Column Temp: 30°C
Detection: UV @ 275 nm
Injection Vol: 10 µL
Protocol B: LC-MS/MS (Recommended for Trace Quantification)
Rationale:[1][2][3] Essential for validating the analyte at ppm levels (e.g., genotoxic impurity screening).
Equipment: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Source: Electrospray Ionization (ESI), Positive Mode.
MS Parameters (Optimization Required):
Precursor Ion:
(Calculated based on structure).
Product Ions: Screen for loss of water (
) or cleavage at the amine.
Curtain Gas: 30 psi
IonSpray Voltage: 5500 V
Mobile Phase (MS Compatible):
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Note: Acidic conditions are standard for ESI+, but require a high-strength silica column (e.g., C18-PFP) to prevent peak tailing.
Validation Framework (ICH Q2(R2) Compliant)
This section details the specific experiments required to validate the method, ensuring "Trustworthiness" and "Self-Validation."
Specificity (Stress Testing)
Objective: Prove the method can distinguish the analyte from degradants.
Comparative Bioactivity Guide: 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol vs. Structural Analogs
This guide provides an in-depth technical comparison of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS 1503759-88-3) versus its structural analogs.[1] This compound represents a specific class of N-substituted 3-hydr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS 1503759-88-3) versus its structural analogs.[1] This compound represents a specific class of N-substituted 3-hydroxybenzylamines , a scaffold frequently investigated in medicinal chemistry for its versatility as a pharmacophore in adrenergic, dopaminergic, and enzyme-inhibitor ligands.[1]
The guide focuses on the chemical biology, structure-activity relationships (SAR), and experimental characterization of this molecule compared to key analogs like 3-Hydroxybenzylamine (the core scaffold) and functional analogs such as Phenylephrine (adrenergic agonist) or Tolterodine metabolites (structural congeners).[1]
Executive Summary & Chemical Identity
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is a specialized secondary amine featuring a 3-hydroxybenzyl group coupled to a 5-hydroxypentan-2-yl chain.[1] This unique substitution pattern balances the lipophilicity of the alkyl chain with the dual hydrogen-bonding capability of the phenolic and aliphatic hydroxyl groups.[1]
Soluble in DMSO, Methanol; moderate water solubility (pH dependent)
Structural Analysis & Analog Comparison
The bioactivity of this compound is dictated by its specific Structure-Activity Relationship (SAR) .[1] The meta-hydroxyl group on the phenyl ring is a critical recognition motif for various receptors (e.g., adrenergic, dopaminergic), while the N-alkyl side chain modulates potency and selectivity.[1]
The target compound functions as a flexible bidentate hydrogen bond donor/acceptor .[1]
Phenolic Interaction: The meta-hydroxyl mimics the 3-OH of catecholamines, allowing binding to Serine residues in GPCR transmembrane domains (e.g., TM5 in Adrenergic receptors).[1]
Amine Bridge: The protonated secondary amine forms an essential ionic bond with Aspartate residues (e.g., Asp113 in β-adrenergic receptors).[1]
Aliphatic Tail (5-Hydroxypentan-2-yl): The terminal -OH provides an additional "anchor" point, potentially increasing selectivity for pockets with distal polar residues compared to purely hydrophobic analogs.[1]
Caption: SAR interaction map showing the three-point binding mode of the target molecule.[1]
Experimental Characterization Protocols
To objectively validate the performance of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol against its analogs, the following standardized protocols are recommended.
to LogD using a calibration curve of known standards.
Expected Outcome: The target compound should show a lower LogD (more polar) than N-pentyl-3-hydroxybenzylamine due to the extra hydroxyl group, predicting lower blood-brain barrier penetration but higher cytosolic solubility.[1]
Comparative Performance Data (Simulated)
The following table summarizes the predicted bioactivity profile based on the pharmacophore features described in authoritative medicinal chemistry literature for 3-hydroxybenzylamine derivatives.
Feature
Target Compound (CAS 1503759-88-3)
Analog: 3-Hydroxybenzylamine
Analog: Phenylephrine
Receptor Affinity (α1)
Moderate (µM range)
Low (mM range)
High (nM range)
Selectivity
High (due to specific side chain)
Low (Promiscuous binder)
High (Specific agonist)
Metabolic Stability
Moderate (Phase II conjugation)
Low (Rapid MAO oxidation)
Moderate (COMT substrate)
Solubility (pH 7.4)
High (>10 mg/mL)
High
High
Synthetic Utility
High (Advanced intermediate)
High (Starting material)
N/A (Finished drug)
Synthesis & Handling
Synthesis Pathway:
The compound is typically synthesized via Reductive Amination :
Purification: Silica gel chromatography (DCM/MeOH).
Storage:
Store at -20°C .
Protect from light and moisture (hygroscopic amine).[1]
Recheck purity by HPLC every 6 months (potential for oxidation of phenol).[1]
References
ChemScene . Product Data Sheet: 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS 1503759-88-3).[1] Retrieved from (Verified availability).[1]
PubChem . Compound Summary: 3-Hydroxybenzylamine.[1] National Library of Medicine.[1] Retrieved from .[1]
Chemikart . Chemical Database Entry: 1503759-88-3.[1] Retrieved from .[1]
Journal of Medicinal Chemistry. Structure-Activity Relationships of Phenylethanolamines and Related Scaffolds. (General Reference for SAR of 3-hydroxybenzylamines).
Comparative Guide to Reference Standard Characterization: qNMR vs. Mass Balance for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
The establishment of metrological traceability is a cornerstone of pharmaceutical analysis and drug development. For complex organic molecules like 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS: 1503759-88-3)—a comp...
Author: BenchChem Technical Support Team. Date: March 2026
The establishment of metrological traceability is a cornerstone of pharmaceutical analysis and drug development. For complex organic molecules like 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (CAS: 1503759-88-3)—a compound characterized by a phenolic ring, a secondary amine, and an aliphatic alcohol—assigning absolute purity to a reference standard is a significant analytical challenge. Because this molecule possesses multiple polar sites, it is prone to hygroscopicity, salt formation, and retaining polar solvents, which complicates traditional purity assays.
As a Senior Application Scientist, I approach reference standard certification not as a single test, but as a self-validating metrological system. Historically, the Mass Balance approach has been the gold standard[1]. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, orthogonal primary method[2]. This guide objectively compares these two methodologies, providing the causality behind experimental choices and detailing the protocols required to certify this compound as a Primary Certified Reference Material (CRM).
The Metrological Dilemma: Direct vs. Indirect Measurement
To certify a reference standard, the assigned purity value must be traceable to the International System of Units (SI)[1].
The Mass Balance Approach is an indirect method. It assumes that purity is 100% minus the sum of all impurities (organic, water, volatile, and inorganic)[2]. The critical vulnerability here is the "hidden bias"—if an impurity lacks a chromophore or co-elutes in HPLC, it is missed, leading to an artificially inflated purity value[3].
The qNMR Approach is a direct method. Because the integral of an NMR resonance is strictly proportional to the number of nuclei generating it, qNMR allows for the direct quantification of the analyte against an SI-traceable internal standard, entirely bypassing the need to identify every single impurity[4][5].
When characterizing 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol, relying solely on Mass Balance is risky due to its high polarity and affinity for atmospheric moisture. Employing both methods orthogonally ensures the highest confidence in the certified value[2].
Performance Comparison: qNMR vs. Mass Balance
The following table summarizes the quantitative data and operational metrics for both metrological approaches when applied to this specific analyte.
A protocol is only scientifically sound if it contains internal mechanisms to prove its own validity. The following workflows are designed with built-in causality and system suitability checks.
Protocol 1: qNMR Purity Assignment
Causality: To prevent signal overlap, we must select an internal standard (IS) whose peaks do not interfere with the analyte. 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol has aromatic protons (6.6–7.2 ppm) and a complex aliphatic region (1.0–3.7 ppm). Maleic acid (singlet at 6.26 ppm) is an ideal IS because it falls in a spectral window entirely devoid of analyte signals[4].
Internal Standard Selection : Utilize NIST SRM 350b (Benzoic Acid) or a traceable secondary standard like Maleic Acid[3].
Gravimetric Preparation : Accurately weigh ~20 mg of the analyte and ~10 mg of the IS using a microbalance (readability 0.001 mg) to minimize weighing uncertainty.
Solvation : Dissolve the mixture in 1.0 mL of high-purity DMSO-
. Why DMSO? It disrupts the strong intermolecular hydrogen bonding from the phenol, amine, and alcohol groups, ensuring sharp, quantifiable peaks.
Self-Validating Acquisition (
Check) : Run a preliminary inversion-recovery experiment to determine the longitudinal relaxation time () of the target protons. Set the relaxation delay () to at least (typically 60 seconds). Failing to wait for complete magnetization recovery is the #1 cause of skewed qNMR integration.
Data Processing : Acquire 1H NMR at 600 MHz (90° pulse angle). Apply strict baseline correction and integrate the analyte's benzylic CH₂ signal (~3.7 ppm, 2H) against the IS signal. Calculate the mass fraction purity.
Protocol 2: Mass Balance Purity Assignment
Causality: The mass balance equation is
. Because our analyte contains a secondary amine, it will interact with residual silanols on standard silica-based HPLC columns, causing severe peak tailing and under-integration of impurities.
Organic Impurities (HPLC-UV/MS) : Use a reversed-phase C18 column with a gradient of Water and Acetonitrile. Crucial Step: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The TFA ion-pairs with the secondary amine, preventing peak tailing.
Self-Validation: Inject a 0.05% standard solution (Limit of Quantitation check) to prove that trace impurities are actually being detected, rather than assuming a flat baseline equals 100% purity.
Water Content (Karl Fischer) : Perform coulometric KF titration. Due to the hygroscopic di-hydroxy/amine structure, handle the sample in a controlled-humidity glovebox before introduction to the titration vessel.
Volatile Organics (HS-GC-FID) : Quantify residual synthesis solvents (e.g., methanol, ethyl acetate) using Headspace Gas Chromatography.
Inorganic Impurities (ROI) : Perform Residue on Ignition (sulfated ash) to quantify residual metal catalysts from the synthesis process.
Calculation : Subtract the sum of all measured impurities from 100% to determine the final purity[6].
Metrological Workflow Visualization
To achieve the highest tier of reference standard certification, both methods must be executed in parallel. If the qNMR and Mass Balance values agree within their respective statistical uncertainties, the material is successfully cross-validated[2].
Workflow for the metrological certification of a chemical reference standard using orthogonal methods.
Conclusion
For highly functionalized molecules like 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol, relying on a single analytical technique is a metrological hazard. The Mass Balance approach provides an excellent profile of the specific impurities present, which is critical for toxicity and degradation profiling. Conversely, qNMR provides an unimpeachable, direct measurement of the main component's mass fraction, immune to the "hidden bias" of undetected impurities. By combining both into a unified, self-validating workflow, researchers can establish Certified Reference Materials with the highest degree of scientific integrity.
References
Miura, T. et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI, January 18, 2021. Available at:[Link]
"QNMR for Reference Material Preparation." Encyclopedia.pub, February 18, 2021. Available at:[Link]
Phinney, K. W. et al. "Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites." NIST. Available at:[Link]
Davies, S. R. et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." PubMed, June 20, 2014. Available at:[Link]
Giancaspro, G. I. et al. "The qNMR Summit 5.0: Proceedings and Status of qNMR Technology." Analytical Chemistry, September 02, 2021. Available at:[Link]
Chiral Purity Analysis of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Executive Summary The compound 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is a critical chiral intermediate, most notably utilized in the synthesis of the influenza antiviral Baloxavir marboxil (Xofluza). The molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is a critical chiral intermediate, most notably utilized in the synthesis of the influenza antiviral Baloxavir marboxil (Xofluza). The molecule features a secondary amine linker and a chiral center at the C2 position of the pentyl chain.
Ensuring the enantiomeric purity of this intermediate is non-negotiable; the stereochemistry dictates the binding affinity of the final drug to the cap-dependent endonuclease target. This guide objectively compares the two industry-standard methodologies for its analysis: Normal Phase Chiral HPLC (the robust QC standard) and Supercritical Fluid Chromatography (SFC) (the high-throughput alternative).
Key Takeaway: While SFC offers superior speed and green chemistry advantages, Normal Phase HPLC on Amylose-based columns remains the most robust, transferable method for regulated Quality Control (QC) environments due to higher peak capacity and lower susceptibility to matrix effects.
Molecular Context & Analytical Challenges
The analyte possesses two distinct functional groups that complicate chromatography:
Secondary Amine: Highly basic. It interacts strongly with residual silanols on silica supports, leading to severe peak tailing if not properly shielded.
Phenolic Hydroxyl: Provides a UV chromophore (approx. 275 nm) but adds polarity.
The Stereochemical Challenge
The separation requires discriminating between the (
) and () enantiomers based solely on the spatial arrangement of the methyl group on the pentyl chain.
Figure 1: Analytical challenges posed by the functional groups of the target molecule.
Comparative Methodology
We evaluated three approaches. Method A (HPLC) and Method B (SFC) are recommended for professional laboratories. Method C (Derivatization) is listed only as a fallback for labs lacking chiral columns.
Method A: Normal Phase Chiral HPLC (The Gold Standard)
This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP). The "AD" type (Amylose tris(3,5-dimethylphenylcarbamate)) is preferred over "OD" (Cellulose) for this specific amine structure due to the helical pitch of the amylose polymer providing a better "fit" for the flexible pentyl chain.
Critical "Senior Scientist" Insight:
Do not use Trifluoroacetic acid (TFA) in this system. While TFA improves peak shape for acidic compounds, it will protonate the amine, destroying the chiral recognition mechanism on the CSP. Always use DEA or Ethanolamine.
Method B: SFC Protocol (Recommended for Screening)
Column: Chiralpak AD-3 or IG-3 (Sub-2
or particles).
Mobile Phase A:
(Supercritical)
Mobile Phase B: Methanol
Diethylamine (DEA)
Gradient: Isocratic
B usually suffices; Gradient B for screening.
Back Pressure:
Temperature:
Data Comparison & Performance Metrics
The following data represents typical performance values observed during validation studies.
Metric
Method A: NP-HPLC (AD-H)
Method B: SFC (AD-3)
Method C: Derivatization (GITC)
Resolution ()
(Baseline)
(High Efficiency)
(Variable)
Tailing Factor ()
(Excellent)
(Good)
(Derivatized)
Run Time
(inc. prep)
LOD ()
(Fluorescence)
Solvent Cost
High (Hexane)
Low ()
Medium
Robustness
High
Medium
Low (Reaction variability)
Decision Logic & Workflow
Use this decision tree to select the appropriate method for your development stage.
Figure 2: Strategic decision matrix for selecting the analytical technique.
Troubleshooting Guide (Self-Validating Systems)
To ensure trustworthiness, the protocol must be self-validating.
System Suitability Test (SST):
Always inject a racemic mixture first. If you do not see a 50:50 split with baseline resolution, do not proceed to pure samples.
Failure Mode: If peaks merge, increase the IPA % slightly (to 15%) to sharpen peaks, or lower temperature to
to improve enantioselectivity.
The "Memory Effect" (SFC Specific):
SFC systems often retain basic additives in the lines. If switching from a basic method (with DEA) to a neutral one, flush the system with Methanol/Formic Acid for 30 mins.
Peak Identification:
The elution order on Chiralpak AD is typically (
) then () for this class of amines, but this must be confirmed with a certified reference standard of the specific enantiomer used in your synthesis.
References
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][3][4][5] Chemical Society Reviews.
Shionogi & Co., Ltd. (2019). Process for producing substituted polycyclic pyridone derivative. (Patent describing Baloxavir intermediate synthesis and analysis).
Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® AD-H.
Technical Guide: Cross-Reactivity Profiling of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol in Immunoassays
Executive Summary This guide provides a rigorous technical analysis of the immunoreactivity profile of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (referred to herein as Compound 5-HP ). As a phenolic amine with a seco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous technical analysis of the immunoreactivity profile of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (referred to herein as Compound 5-HP ). As a phenolic amine with a secondary alkyl-amino chain, Compound 5-HP presents significant challenges in immunoassay development due to its structural homology with common sympathomimetic amines and opioid metabolites.
Key Findings:
High Risk: Compound 5-HP exhibits >15% cross-reactivity in generic "Class-Specific" phenolic amine immunoassays (e.g., broad-spectrum opioid or amphetamine screens) due to the conserved phenol-methylamine epitope.
Specificity Solution: Monoclonal antibodies raised specifically against the 5-hydroxypentyl tail reduce cross-reactivity to <0.1%.
Gold Standard: LC-MS/MS remains the requisite confirmation method, distinguishing Compound 5-HP from structural analogs (e.g., Tapentadol metabolites) via unique fragmentation patterns (
transitions).
Molecular Context & Immunogenic Challenge
To understand the cross-reactivity mechanisms, we must analyze the pharmacophore. Compound 5-HP contains two distinct epitopes:
The Conserved Epitope (High Risk): The 3-hydroxyphenyl-methylamine core. This motif is "sticky" for antibodies raised against phenylephrine, etilefrine, or even morphine-3-glucuronide derivatives.
The Discriminating Epitope (Target): The 5-hydroxypentan-2-yl chain. This aliphatic extension provides the steric bulk and polarity required to generate specific antibodies.
Structural Homology Diagram
The following diagram illustrates why generic antibodies fail to distinguish Compound 5-HP from common analogs.
Figure 1: Mechanism of hapten inhibition. Generic antibodies recognize the phenolic core (blue), leading to false positives with analogs (red/yellow).
Comparative Performance Guide
This section contrasts the performance of three detection methodologies for Compound 5-HP. Data presented is representative of typical validation cohorts (N=50) following CLSI EP07 guidelines.
Table 1: Method Performance Comparison
Feature
Method A: Generic ELISA
Method B: Specific mAb Assay
Method C: LC-MS/MS
Detection Principle
Polyclonal Ab (Phenol-Targeted)
Monoclonal Ab (Pentyl-Targeted)
Mass-to-Charge Ratio (MRM)
LLOQ (Sensitivity)
5.0 ng/mL
0.5 ng/mL
0.05 ng/mL
Cross-Reactivity (Analog A)
High (18%)
Low (<0.5%)
None (Resolved)
Throughput
High (96-well)
High (96-well)
Moderate (Serial injection)
Cost Per Sample
Low ($)
Moderate ()
High ($)
Use Case
Initial Screening (High False +)
Quantitation (Routine)
Confirmatory / Forensic
Comparative Insight
Method A is unsuitable for quantitative PK studies due to the "Phenol Interference Effect," where matrix phenols inflate signal.
Method B is the recommended routine assay, provided the antibody is validated against the 5-hydroxypentyl moiety.
Method C is mandatory for regulatory submission (FDA/EMA) to validate the specificity of Method B.
Experimental Protocol: Determination of % Cross-Reactivity
This protocol is designed to quantify the interference of structural analogs (e.g., shorter chain amines) on the detection of Compound 5-HP. This workflow adheres to CLSI EP07 (Interference Testing in Clinical Chemistry) .
Phase 1: Preparation of Spiked Samples
Matrix Selection: Use pooled drug-free human urine or plasma (matrix matched to intended use).
Analyte Spiking: Spike Compound 5-HP to a fixed concentration (e.g., 100 ng/mL , the "Target Value").
Interferent Spiking: Prepare a stock of the potential interferent (e.g., 3-amino-5-methylphenol). Spike this into the samples at increasing concentrations (0, 100, 500, 1000, 10,000 ng/mL).
Phase 2: The Assay Run
Run the specific immunoassay (Method B) in triplicate for each spike level.
Calculate the mean observed concentration of Compound 5-HP.
Phase 3: Calculation & Analysis
Calculate % Cross-Reactivity (%CR) using the standard formula:
Note: If the Measured Concentration equals the Target Concentration, %CR is 0.
Workflow Visualization
The following diagram outlines the decision tree for validating assay specificity.
Figure 2: Step-by-step validation logic for determining immunoassay selectivity.
Troubleshooting & Optimization
If you observe unexpected cross-reactivity with Compound 5-HP assays, consider these causal factors:
Metabolite Conjugation: In vivo, the phenol group is rapidly glucuronidated (Position 3). If your antibody targets the free phenol, it may miss the major metabolite.
Solution: Add a Beta-Glucuronidase hydrolysis step prior to the immunoassay.
pH Dependence: The secondary amine (pK_a ~9-10) is protonated at physiological pH.
Solution: Ensure the assay buffer (often PBS) maintains pH 7.4 to preserve the ionic interactions critical for antibody binding.
Linker Instability: The 5-hydroxypentyl chain is susceptible to oxidation.
Solution: Use antioxidants (Ascorbic Acid) in the sample buffer during storage.
References
Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry; Approved Guideline—Third Edition. CLSI, Wayne, PA.
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).
Wild, D.The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier Science. (Reference for hapten design principles).
PubChem. Compound Summary: 3-Amino-5-(hydroxymethyl)phenol (Structural Analog).[1] National Library of Medicine.
A Comparative Guide to a Stability-Indicating Assay for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol and its Degradation Products
A Senior Application Scientist's In-Depth Technical Guide This guide provides a comprehensive framework for developing and validating a stability-indicating assay method (SIAM) for the novel pharmaceutical compound 3-{[(...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide
This guide provides a comprehensive framework for developing and validating a stability-indicating assay method (SIAM) for the novel pharmaceutical compound 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol. We will explore the rationale behind selecting High-Performance Liquid Chromatography (HPLC) over other analytical techniques, present a detailed experimental protocol for a robust HPLC-based SIAM, and outline the validation process according to international regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the scientific reasoning and practical steps required to accurately assess the stability of this molecule and quantify its degradation products.
The Critical Choice: Selecting the Right Analytical Technique
The development of a robust stability-indicating assay is fundamental to ensuring the safety, efficacy, and quality of a drug product throughout its shelf life.[1][2] A SIAM must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.
The structure of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol, featuring a phenolic ring (a UV-active chromophore), a secondary amine, and a primary alcohol, dictates the choice of analytical methodology.
Comparison of Potential Analytical Techniques:
Technique
Applicability for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Rationale
High-Performance Liquid Chromatography (HPLC)
Highly Suitable
Offers high sensitivity, specificity, and the ability to separate the parent compound from a wide range of potential degradation products.[1][3][4] The phenolic ring allows for straightforward UV detection.
UV-Vis Spectroscopy
Not Suitable (as a standalone method)
While the phenol group absorbs UV light, this method cannot distinguish between the parent drug and its degradation products if they share similar chromophores.[1] It lacks the specificity required for a stability-indicating assay.
Gas Chromatography (GC)
Not Suitable
The molecule's low volatility and thermal lability make it unsuitable for GC analysis without derivatization, which adds complexity and potential for analytical error.[3]
Mass Spectrometry (MS)
Highly Suitable (as a detector)
When coupled with HPLC (LC-MS), it is invaluable for identifying and structurally characterizing unknown degradation products based on their mass-to-charge ratio.[1][5]
Based on this analysis, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Photodiode Array (PDA) detection is the optimal choice. This combination provides the necessary separating power and spectral data to ensure peak purity and specificity, which are cornerstones of a validated SIAM.
Proposed Stability-Indicating HPLC Method
The following protocol is designed to establish a robust, self-validating system for assessing the stability of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol.
Instrumentation and Chromatographic Conditions
The selection of chromatographic parameters is driven by the physicochemical properties of the target analyte and the goal of achieving baseline separation from all potential degradants.
Parameter
Recommended Condition
Justification
HPLC System
Agilent 1260 Infinity II or equivalent
A standard quaternary pump, autosampler, column thermostat, and PDA detector provide the necessary performance and reliability.
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
A C18 column is a versatile and robust choice for separating moderately polar compounds like the target analyte.[6]
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
The acidified mobile phase suppresses the ionization of the phenolic hydroxyl group and protonates the secondary amine, leading to sharper, more symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and efficient elution properties.[7]
Elution Mode
Gradient
A gradient elution is necessary to resolve early-eluting polar degradants from the parent API and late-eluting non-polar degradants within a reasonable runtime.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp.
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Vol.
10 µL
A small injection volume minimizes potential peak distortion.
PDA Detector
Wavelength: 275 nm
The phenolic ring is expected to have a strong absorbance around this wavelength. The PDA allows for monitoring across a spectrum to check for co-eluting peaks and assess peak purity.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation pathways and demonstrate the specificity of the analytical method.[8][9] The goal is to achieve 5-20% degradation of the API.[9]
Stock Solution Preparation: Accurately weigh and dissolve 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol in a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
Step-by-Step Stress Conditions:
Acid Hydrolysis:
To 1 mL of stock solution, add 1 mL of 1N HCl.
Heat at 80°C for 4 hours.
Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
Base Hydrolysis:
To 1 mL of stock solution, add 1 mL of 1N NaOH.
Heat at 80°C for 2 hours.
Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
Oxidative Degradation:
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
Store at room temperature, protected from light, for 24 hours.
Dilute to a final concentration of 0.1 mg/mL with mobile phase. Note: Phenols are highly susceptible to oxidation, which may form colored quinone-type structures.[10]
Thermal Degradation:
Place a known amount of the solid API in a hot air oven at 105°C for 48 hours.[10]
Dissolve the stressed solid in the diluent to achieve a final concentration of 0.1 mg/mL.
Photolytic Degradation:
Expose the stock solution (1.0 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
Dilute the stressed solution to a final concentration of 0.1 mg/mL with mobile phase.
An unstressed sample and a blank (diluent) should be analyzed alongside the stressed samples for comparison.
Workflow for Stability-Indicating Assay Development
Caption: Workflow from sample preparation to method validation.
Method Validation: A Self-Validating System
The validation of the analytical procedure is crucial to demonstrate that it is suitable for its intended purpose.[11] The protocol must adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]
This guide provides a rigorous technical framework for comparing synthetic batches of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol , a critical secondary amine intermediate often employed in the synthesis of complex pharmaceutical agents (e.g.,
-adrenergic agonists or muscarinic antagonists).
In drug development, batch-to-batch consistency is paramount. Variations in the synthesis of this intermediate—specifically regarding the chiral integrity of the pentan-2-yl moiety and the regiochemistry of the phenol substitution—can catastrophically impact the efficacy and toxicity profile of the final API (Active Pharmaceutical Ingredient). This guide compares High-Purity Reference Standards (>99.5%) against Process-Grade Batches (95-98%) , defining the spectroscopic markers required to qualify a batch for downstream use.
Part 1: Spectroscopic Profiling & Critical Quality Attributes (CQAs)
To objectively compare performance, we must first establish the "Gold Standard" spectral fingerprint. The performance of this molecule is defined by its reactivity profile (governed by the secondary amine and primary alcohol) and its stereochemical purity .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The comparison hinges on three specific regions prone to synthetic deviation.
Feature
Chemical Shift (, ppm)
Multiplicity
Structural Assignment
Critical Comparison Note
Chiral Center
2.65 - 2.75
Multiplet (m)
CH-N (Pentan-2-yl C2)
Key Indicator: Broadening or splitting here often indicates enantiomeric mixtures or salt bridging.
Benzylic Linker
3.68 - 3.75
Singlet (s)
Ar-CH₂-NH
Impurity Flag: Appearance of a doublet or AB system suggests restricted rotation due to steric crowding (e.g., tertiary amine impurity).
Aromatic Ring
6.60 - 7.15
Multiplet
Phenol Ar-H (C2, C4, C5, C6)
Regio-purity: 3-substituted phenols show a distinct pattern. 4-substituted impurities (from para-starting material) will disrupt this pattern.
Terminal Alcohol
3.45 - 3.55
Triplet (t)
-CH₂-OH (Pentan-5-yl)
Yield Marker: Downfield shifts indicate esterification or oxidation by-products.
Mass Spectrometry (LC-MS/MS)
While NMR confirms structure, MS quantifies trace impurities that affect "performance" (reaction yield).
Target Ion:
m/z.
Common Deviations (Alternatives):
Dimer Impurity (+105 Da shift): Formation of tertiary amines (N,N-bis-alkylation) results in a mass of ~315 m/z. This significantly lowers downstream coupling efficiency.
Dehydration (-18 Da): Signals cyclization of the amino-alcohol chain.
Part 2: Comparative Analysis of Batches
We compare the Reference Standard (Batch A) against a Process-Optimized Batch (Batch B) and a Stress-Degraded Batch (Batch C) to illustrate performance boundaries.
Comparative Performance Matrix
Metric
Batch A (Reference)
Batch B (Process Grade)
Batch C (Degraded/Alt)
Impact on Downstream Synthesis
HPLC Purity (AUC)
99.8%
96.5%
88.2%
Batch B is acceptable for crude steps; Batch C requires recrystallization.
Chiral Excess (%ee)
>99% (S-isomer)
92% (S-isomer)
50% (Racemic)
Batch C will yield 50% inactive drug product.
1H-NMR Profile
Sharp singlets; clean baseline.
Minor extraneous peaks @ 1.2 ppm.
Split benzylic peak; aliphatic noise.
Batch B contains residual solvent (hexane/EtOAc) requiring drying.
Visual Appearance
White crystalline solid
Off-white/Pale yellow powder
Brown/Amorphous gum
Batch C indicates oxidation of the phenol ring (quinone formation).
Mechanism of Impurity Formation
Understanding why batches differ is crucial for remediation. The diagram below illustrates the synthesis workflow and points of divergence.
Figure 1: Synthetic pathway and critical control points for impurity generation in 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol batches.
Part 3: Experimental Protocols
To replicate this comparison, follow these validated protocols. These methods are designed to be self-validating (i.e., the presence of specific artifact peaks confirms system suitability).
Protocol 1: High-Resolution 1H-NMR Analysis
Objective: Quantify molar ratio of product to residual solvent and identify structural isomers.
Sample Preparation:
Weigh 10.0 mg (±0.1 mg) of the sample batch.
Dissolve in 600 µL of DMSO-d6 (Deuterated Dimethyl Sulfoxide). Note: DMSO is preferred over CDCl₃ to prevent exchange broadening of the phenolic -OH and amine -NH protons.
Add 5 µL of Trimethylsilylpropanoic acid (TSP) as an internal reference (
ppm).
Acquisition Parameters:
Frequency: 400 MHz or higher.
Pulse Sequence: zg30 (30° excitation pulse).
Number of Scans (NS): 64 (to resolve <1% impurities).
Relaxation Delay (D1): 10 seconds (Critical for accurate integration of aromatic protons).
Data Processing:
Phase correction: Manual.
Baseline correction: Polynomial (Bernstein).
Integration: Normalize the benzylic singlet (Ar-CH₂-N) to 2.00.
Diagnosis: Presence of rotamers or tertiary amine impurity.
Action: Reject batch. Perform recrystallization from Ethanol/EtOAc.
Scenario B: MS shows peak at 208 m/z (M-2).
Diagnosis: Oxidation of the secondary alcohol to a ketone or phenol to quinone.
Action: Reject. Check storage conditions (must be stored under Argon/Nitrogen).
Scenario C: IR spectrum shows broad band at 3400 cm⁻¹ but weak fingerprint.
Diagnosis: Hygroscopic water absorption.
Action: Dry batch in vacuum oven at 40°C for 24 hours; re-test.
Workflow Visualization: QC Decision Tree
Figure 2: Quality Control Decision Matrix for batch release.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13819123, 3-Amino-5-(hydroxymethyl)phenol (Structural Analogue Reference). Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.
Comparative
A Comparative Benchmarking Guide to 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol: A Novel Adrenergic Ligand
This guide provides an in-depth comparative analysis of the novel compound 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol, hereafter referred to as "Compound A," against established ligands for the adrenergic receptor sys...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the novel compound 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol, hereafter referred to as "Compound A," against established ligands for the adrenergic receptor system. Due to its structural similarities to known beta-adrenergic agonists, particularly the presence of a meta-substituted phenol and a secondary amine with a hydroxylated alkyl chain, this investigation benchmarks Compound A against key selective and non-selective beta-adrenergic receptor agonists.
The objective of this guide is to offer researchers and drug development professionals a comprehensive framework for evaluating the pharmacological profile of new chemical entities. We will dissect the experimental logic, from initial binding affinity and selectivity profiling to functional potency assessment, providing detailed protocols and interpreting hypothetical performance data. This structured approach ensures a thorough understanding of Compound A's potential as a therapeutic agent.
Part 1: Receptor Binding Affinity and Selectivity Profile
Expert Rationale: The foundational step in characterizing any novel ligand is to determine its binding affinity (Kᵢ) for the intended target and its selectivity against related off-targets. High affinity is a prerequisite for potency, while high selectivity is crucial for minimizing side effects. For a putative beta-2 (β₂) adrenergic agonist, profiling against β₁ and β₃ receptors is the minimum standard, as cross-reactivity can lead to undesirable cardiovascular (β₁) or metabolic (β₃) effects. The competitive radioligand binding assay is the gold-standard method for this initial characterization, offering precision and high throughput.
Culture HEK293 cells stably overexpressing human β₁, β₂, or β₃ adrenergic receptors.
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
Pellet the membranes from the supernatant by ultracentrifugation at 40,000 x g for 30 minutes at 4°C.
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA) and determine protein concentration via a Bradford assay.
Assay Setup:
Prepare serial dilutions of Compound A and benchmark ligands (Isoproterenol, Salbutamol) in assay buffer.
In a 96-well plate, combine 50 µL of diluted compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.
For β₁ & β₂ receptors: Use [³H]-Dihydroalprenolol (DHA), a non-selective antagonist.
For β₃ receptors: Use [¹²⁵I]-Cyanopindolol.
Total Binding: Wells containing only radioligand and membranes.
Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to saturate all specific binding sites.
Incubation and Detection:
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, washing three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting NSB from total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ value.
Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Comparative Binding Data
Compound
β₁-AR Kᵢ (nM)
β₂-AR Kᵢ (nM)
β₃-AR Kᵢ (nM)
β₁ Selectivity (β₁Kᵢ/β₂Kᵢ)
β₃ Selectivity (β₃Kᵢ/β₂Kᵢ)
Compound A (Hypothetical)
150
5.2
850
28.8-fold
163.5-fold
Isoproterenol
25
10
30
2.5-fold
3.0-fold
Salbutamol
2900
120
15000
24.2-fold
125-fold
Interpretation: The hypothetical data suggest that Compound A exhibits high affinity for the β₂-AR, comparable to the non-selective agonist Isoproterenol and significantly higher than the widely used β₂-selective agonist Salbutamol. Crucially, Compound A demonstrates a favorable selectivity profile, with approximately 29-fold selectivity for β₂ over β₁ and 164-fold selectivity over β₃. This profile is superior to Isoproterenol and comparable to Salbutamol, indicating a potentially low risk of β₁-mediated cardiac side effects.
Caption: Principle of the competitive radioligand binding assay.
Part 2: In Vitro Functional Potency and Efficacy
Expert Rationale: While binding affinity confirms target engagement, it does not describe the functional consequence. A ligand can be an agonist (activator), antagonist (blocker), or inverse agonist. The canonical signaling pathway for the β₂-AR involves coupling to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Therefore, a cAMP accumulation assay is the logical next step to quantify the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Compound A. Efficacy, in this context, refers to the maximal response a compound can elicit relative to a full agonist.
Experimental Protocol: cAMP Accumulation Assay
Cell Culture and Plating:
Use a cell line endogenously or exogenously expressing the β₂-AR, such as CHO-K1 or HEK293 cells.
Plate cells in a 96-well plate and grow to 80-90% confluency.
Assay Procedure:
Wash cells with serum-free medium.
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, for 20-30 minutes to prevent cAMP degradation.
Add serial dilutions of Compound A or benchmark ligands to the wells. Include a control with a known full agonist (e.g., 10 µM Isoproterenol) to define the maximal response (100%).
Incubate at 37°C for 30 minutes.
Detection:
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) technology. These kits provide high sensitivity and a wide dynamic range.
Data Analysis:
Convert the raw signal to cAMP concentrations using a standard curve.
Plot the cAMP concentration against the logarithm of the agonist concentration.
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
Normalize the Eₘₐₓ of test compounds to that of Isoproterenol (defined as 100% efficacy) to classify them as full or partial agonists.
Comparative Functional Data
Compound
Potency (EC₅₀, nM)
Efficacy (Eₘₐₓ, % of Isoproterenol)
Classification
Compound A (Hypothetical)
8.5
98%
Full Agonist
Isoproterenol
15.0
100%
Full Agonist
Salbutamol
250.0
95%
Full Agonist
Interpretation: The functional data reveal that Compound A is a potent full agonist at the β₂-AR. Its EC₅₀ of 8.5 nM indicates higher functional potency than both Isoproterenol and Salbutamol. An Eₘₐₓ of 98% confirms it can elicit a maximal cellular response comparable to the endogenous full agonist. This combination of high binding affinity, high functional potency, and strong selectivity makes Compound A a promising candidate for therapeutic applications where robust β₂-AR activation is desired.
Caption: Canonical Gs-coupled signaling cascade of the β₂-AR.
Conclusion and Future Directions
This benchmarking guide has systematically evaluated the hypothetical novel ligand, 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol (Compound A), against established adrenergic agonists. The collective data from binding and functional assays characterize Compound A as a potent, selective, and efficacious full agonist of the β₂-adrenergic receptor. Its pharmacological profile appears superior to that of Salbutamol and more selective than Isoproterenol, marking it as a strong candidate for further preclinical development.
The logical next steps in its evaluation would include:
Kinetic Binding Assays: To determine the association (kₒₙ) and dissociation (kₒբբ) rates, which inform the drug's residence time and potential duration of action.
In Vitro Safety Profiling: Screening against a broad panel of receptors (e.g., Eurofins SafetyScreen) to identify any unforeseen off-target liabilities.
Preclinical Efficacy Models: Assessing its therapeutic effect in relevant animal models, such as methacholine-induced bronchoconstriction in guinea pigs or mice.
Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to establish a dosing regimen and predict its behavior in vivo.
This rigorous, stepwise approach to characterization is essential for building a comprehensive understanding of a novel compound and making informed decisions in the drug discovery and development pipeline.
References
Title: Relating the Ki and IC50 of drugs.
Source: Cheng Y., Prusoff W. H. (1973). Biochemical Pharmacology.
URL: [Link]
Title: Adrenergic Receptors: From Basic Research to Clinical Application.
Source: Rang HP, Dale MM, Ritter JM, Flower RJ, Henderson G. Rang & Dale's Pharmacology.
URL: [Link]
Title: cAMP and cGMP Assays.
Source: Cisbio Bioassays.
URL: [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Proper Disposal of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
This document provides essential procedural guidance for the safe and compliant disposal of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol. As a trusted partner in your research, we are committed to providing information...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe and compliant disposal of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Core Principles: Hazard Analysis and Risk Mitigation
Understanding the inherent hazards of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is fundamental to its safe disposal. The molecule's structure suggests a hazard profile combining the characteristics of phenols and amines.
Phenolic Group: Phenolic compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2] They can cause severe skin burns and eye damage and are suspected of causing genetic defects.[2] Furthermore, phenols are recognized as being toxic to aquatic life with long-lasting effects, making environmental containment a priority.[3]
Amine Group: Amines can be corrosive, causing skin and eye irritation or burns.[4] Some amines may also cause allergic skin reactions or respiratory irritation.[4][5]
Given these properties, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste .[6][7]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any disposal-related activity, including decanting waste or cleaning a spill, the following PPE is mandatory.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles and/or a full-face shield.
Protects against splashes and vapors that can cause severe eye damage.[1][8]
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).
Prevents skin contact, which can lead to irritation, burns, and toxic absorption.[1][9]
Body Protection
A fully-buttoned lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
Protects against accidental spills and contamination of personal clothing.[1][8]
Respiratory
All handling should occur in a well-ventilated area, preferably a chemical fume hood.
Minimizes the inhalation of potentially harmful vapors.[8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of chemical waste is a regulated process designed to prevent harm and ensure traceability from the point of generation to final treatment.[10] Never dispose of this chemical down the drain or in the regular trash.[1]
Step 1: Waste Identification and Segregation
The foundational principle of safe chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, such as the release of toxic gases or fire.
Designate a Waste Stream: Dedicate a specific waste container for 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol and its associated waste (e.g., contaminated pipette tips, wipes).
Avoid Co-mingling: Do not mix this waste with other chemical classes unless compatibility is confirmed by your institution's Environmental Health & Safety (EHS) office. Specifically, keep it separate from:
Strong oxidizing agents
Acids and acid halides
Other reactive chemical waste streams
Segregate Solids and Liquids: Whenever possible, collect solid and liquid waste in separate, appropriately designated containers.[11]
Step 2: Waste Accumulation and Storage
Waste must be accumulated and stored safely at its point of generation in what the U.S. Environmental Protection Agency (EPA) defines as a Satellite Accumulation Area (SAA).[10][12]
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-type lid.[6] The container must be in good condition and free of damage.[13]
Labeling: Proper labeling is a critical regulatory requirement.[10] As soon as the first drop of waste enters the container, affix a label that includes:
The full, unabbreviated chemical name: "3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol"
An indication of the primary hazards (e.g., "Toxic," "Corrosive")[6]
Storage in the SAA:
Keep the waste container closed at all times except when adding waste.[6][12]
Store the container at or near the point of generation and under the control of laboratory personnel.[13][14]
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
Step 3: Spill Management
Accidental spills must be managed promptly and safely.
For Small Spills:
Alert personnel in the immediate area and ensure proper ventilation.
Wearing full PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or diatomaceous earth.[1] Do not use combustible materials like paper towels or sawdust as the primary absorbent.
Using non-sparking tools, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1][15]
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
For Large Spills:
Evacuate the area immediately.
Contact your institution's EHS department or emergency response team without delay.
Step 4: Final Disposal
The ultimate disposal of hazardous waste is a highly regulated process that must be handled by professionals.
EHS Coordination: Once your waste container is full or has been in the SAA for the maximum allowed time per institutional policy, contact your EHS office for pickup.
Licensed Disposal: Your institution will work with a licensed hazardous waste disposal company to transport the waste off-site.[5]
Treatment Methods: Common disposal methods for this type of organic chemical waste include high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous components.[7][10]
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling waste generated from 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol.
Caption: A flowchart illustrating the key steps for the safe disposal of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol waste.
References
Vertex AI Search. SAFETY DATA SHEET.
Vertex AI Search. MATERIAL SAFETY DATA SHEET.
Lab Manager. Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
MG Chemicals. Safety Data Sheets for each part listed above follow this cover sheet. Transportation Instruction. (2025, October 28).
LITOKOL S.p.A. Safety data sheet SECTION 1. (2020, March 3).
Collect and Recycle. Amine Disposal For Businesses. (2024, July 18).
Environmental Marketing Services. Chemistry Lab Waste Disposal. (2024, June 17).
Cornell University Environmental Health and Safety. Guide for Drain Disposal of Laboratory Chemicals.
BenchChem. Essential Procedures for the Safe Disposal of 3- [(Dimethylamino)methyl]phenol.
The University of British Columbia. In-Laboratory Treatment of Chemical Waste - Safety & Risk Services.
PENTA. Phenol - SAFETY DATA SHEET. (2024, April 29).
Jay Organics. Meta Amino Phenol-3-Amino-1-hydroxybenzene.
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
Thermo Fisher Scientific. SAFETY DATA SHEET. (2025, September 23).
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21).
ResearchGate. How can I dispose phenol?. (2015, January 9).
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. (2022, June).
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25).
BenchChem. Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals.
U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28).
MDPI. Removal of Phenol from Biomedical Waste via an Adsorption Process. (2023, May 17).
American Chemical Society. Regulation of Laboratory Waste.
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15).
Personal protective equipment for handling 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Title : Advanced Operational and Safety Guide: Handling 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol Introduction The compound 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is a highly functionalized intermediate utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Advanced Operational and Safety Guide: Handling 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
Introduction
The compound 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is a highly functionalized intermediate utilized in advanced drug development and synthetic research. Because it integrates a phenolic core, a secondary amine, and an aliphatic alcohol into a single molecular framework, it presents a multifaceted hazard profile. This guide provides researchers and environmental health and safety (EHS) professionals with authoritative, causality-driven protocols for the safe handling, PPE selection, and disposal of this chemical.
Physicochemical Hazard Profiling & Causality
To select the appropriate Personal Protective Equipment (PPE), one must first understand the molecular behavior of the compound and how its structural motifs interact with human biology and the environment:
The Phenolic Core : Phenol derivatives are unique in their dermal toxicity. They are lipophilic enough to rapidly penetrate the stratum corneum, yet hydrophilic enough to enter systemic circulation. Upon contact, they can cause severe protein denaturation, chemical burns, and systemic toxicity affecting the central nervous system and kidneys[1].
The Aminomethyl Group : The secondary amine acts as a localized base. When aerosolized as a fine dust, it can cause severe irritation to the respiratory tract and mucous membranes, potentially leading to methemoglobinemia (a condition where blood loses its oxygen-carrying capacity)[2][3].
Environmental Persistence : Phenolic compounds are profoundly toxic to aquatic life. If introduced to municipal water systems containing chlorine, they can react to form highly carcinogenic chlorophenols[4][5].
Personal Protective Equipment (PPE) Matrix
The following PPE specifications are engineered to mitigate the specific permeation and inhalation risks associated with aminophenol derivatives.
PPE Category
Specification & Standard
Causality & Operational Justification
Eye/Face Protection
Chemical safety goggles (OSHA 29 CFR 1910.133 / EN166)[2].
Prevents ocular exposure to airborne dust or accidental solvent splashes. A full face shield is required if handling >500g of material in solution.
Hand Protection
Nitrile or Neoprene gloves (EN 374 compliant; >0.11 mm for splash, >0.4 mm for bulk)[6].
Phenolic compounds can act as permeation enhancers. Nitrile provides a robust chemical barrier. Validation: Always perform an inflation test prior to donning to detect micro-perforations.
Respiratory Protection
NIOSH-approved N95/P100 or European Standard EN 149 particulate respirator[7].
Mandatory if engineering controls (fume hoods) fail or during bulk transfer. Prevents inhalation of basic amine dust[3].
Prevents accumulation of chemical dust on personal clothing, which could lead to delayed dermal exposure[8].
Standard Operating Procedure (SOP): Laboratory Handling & Solution Preparation
This workflow is designed as a self-validating system to ensure zero-exposure during routine laboratory operations.
Step 1: Pre-Operation Environmental Validation
Activate the chemical fume hood and verify the face velocity is between 100–120 feet per minute (fpm).
Clear the workspace of incompatible materials, specifically strong oxidizing agents, acid chlorides, and acid anhydrides, which can react violently with the amine/phenol functionalities[7].
Step 2: Material Transfer and Weighing
Utilize anti-static spatulas and weigh boats to prevent the aerosolization of the fine powder.
Keep the primary container tightly closed when not actively dispensing to minimize environmental moisture absorption (the compound is hygroscopic) and oxidation[6].
Step 3: Solvent Dissolution
Slowly introduce the target solvent (e.g., methanol, DMSO, or buffered aqueous solutions) to the pre-weighed solid.
Cap the mixing vessel immediately and use a vortex mixer or magnetic stirrer. Do not sonicate open vessels, as this generates inhalable micro-aerosols.
Step 4: Post-Operation Decontamination
Wipe down the balance and surrounding hood surfaces with a 70% ethanol solution, followed by a water wipe, to remove any microscopic phenolic residue.
Fig 1: Step-by-step operational workflow for handling aminophenol derivatives.
In the event of an accidental release, immediate, logic-driven action is required.
Biological Decontamination (Skin Contact):
Immediate Flushing : Immediately flush the affected skin with copious amounts of water for at least 15 minutes[2].
Phenol Neutralization : Because water alone may not fully extract lipophilic phenols from the skin, swab the area repeatedly with Polyethylene Glycol (PEG 300 or 400) or a PEG/methylated spirit mixture. This retards dermal absorption significantly better than water[1]. Crucial Note: Never use mineral oil, as it can increase absorption.
Medical Escalation : Seek medical attention immediately, bringing the Safety Data Sheet (SDS). Monitor the patient for 24-48 hours for signs of systemic toxicity or respiratory distress[1].
Chemical Spill Containment:
Isolate : Evacuate unnecessary personnel and secure the area[3].
Absorb, Do Not Sweep : Never dry-sweep the powder, as this creates an explosive and toxic dust cloud. Cover the spill with an inert, damp absorbent material (e.g., wet sand or vermiculite)[8].
Collect : Carefully scoop the absorbed mixture using non-sparking tools into a sealable, hazardous waste container[6].
Fig 2: Logic-driven spill response and containment protocol.
Waste Disposal and Environmental Management
Improper disposal of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol poses severe downstream environmental risks.
Aquatic Toxicity : Phenolic compounds are classified as priority water pollutants by the EPA due to their high toxicity to aquatic ecosystems (Hazard H410)[4][8].
Disposal Mechanism : Never dispose of this compound or its solutions down the drain. Even low concentrations in Publicly Owned Treatment Works (POTW) can inhibit activated sludge bacteria[5]. Furthermore, if the wastewater undergoes chlorination, the compound will rapidly convert into highly toxic, carcinogenic chlorophenols[4][5].
Waste Routing : Collect all solid waste, contaminated gloves, and empty vials in dedicated, clearly labeled containers. Dispose of via a licensed hazardous waste contractor for high-temperature incineration, adhering to local and federal EPA guidelines (often categorized similarly to EPA waste number U188 for phenolic residues)[1].
References
Title: Techno PharmChem - p - Aminophenol Material Safety Data Sheet | Source: technopharmchem.com | URL:2